Technical Documentation Center

Methyl 3-amino-5-fluoro-4-methylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-amino-5-fluoro-4-methylbenzoate
  • CAS: 1093087-06-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) – Identifiers, Properties, and Synthetic Applications in Kinase Inhibitor Development

Executive Summary In the landscape of modern targeted therapeutics, the precise geometric and electronic tuning of small-molecule building blocks is paramount. Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the precise geometric and electronic tuning of small-molecule building blocks is paramount. Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) has emerged as a critical advanced intermediate in the synthesis of highly selective kinase inhibitors, particularly targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and receptor tyrosine kinase KIT [1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic identifiers. We will deconstruct the structural rationale of this molecule, explore its physicochemical properties, and detail a field-proven, self-validating synthetic protocol for its integration into active pharmaceutical ingredients (APIs).

Chemical Identity and Structural Rationale

The utility of Methyl 3-amino-5-fluoro-4-methylbenzoate lies in its highly specific substitution pattern.

  • The 4-Methyl Group: Provides critical steric bulk. When the 3-amino group is converted into an amide or coupled to a heterocycle, the adjacent methyl group restricts the torsion angle, locking the molecule into an active conformation required for binding within the kinase ATP-binding pocket.

  • The 5-Fluoro Group: Serves a dual purpose. Electronically, it modulates the basicity (pKa) of the nearby amine, preventing off-target hERG liabilities. Metabolically, it blocks cytochrome P450-mediated oxidation at the electron-rich aromatic position, significantly extending the half-life of the final drug [2].

  • The 3-Amino Group: Acts as the primary synthetic vector for attaching hinge-binding motifs (e.g., pyrazinones).

Table 1: Core Chemical Identifiers
Identifier TypeValue
Chemical Name Methyl 3-amino-5-fluoro-4-methylbenzoate
CAS Registry Number 1093087-06-9
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
SMILES COC(=O)C1=CC(N)=C(C)C(F)=C1
InChI Key RJOUOVXYOQFISW-UHFFFAOYSA-N
Table 2: Physicochemical & Safety Properties
PropertySpecification
Physical Form Pale-yellow to yellow-brown solid
Purity ≥ 95.0% (typically 98% via HPLC)
Storage Conditions 2–8°C, protect from light, keep tightly closed
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H320 (Eye irritation), H335 (Respiratory irritation)

Biological Context: The p38 MAPK Signaling Pathway

Methyl 3-amino-5-fluoro-4-methylbenzoate is heavily cited in patents (e.g., WO2010071583A1) detailing the synthesis of N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-benzamide—a potent p38 kinase inhibitor [3]. To understand the causality behind synthesizing these inhibitors, we must visualize the biological pathway they interrupt.

G Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Targets Downstream Effectors (MK2, ATF2) p38->Targets Inhibitor p38 Inhibitor (Derived from CAS 1093087-06-9) Inhibitor->p38 Inhibits Response Inflammatory Response & Apoptosis Targets->Response

Figure 1: p38 MAPK signaling pathway illustrating the targeted inhibition by derived therapeutics.

Synthetic Methodology & Experimental Protocols

Due to the extreme steric hindrance provided by the 4-methyl group and the electron-withdrawing nature of the 5-fluoro group, the 3-amino group of CAS 1093087-06-9 is a poor nucleophile. Standard S_NAr (Nucleophilic Aromatic Substitution) conditions often fail or require harsh, degrading temperatures.

Causality in Experimental Design: To overcome this, we employ a Palladium-catalyzed Buchwald-Hartwig cross-coupling. The use of a bidentate ligand like Xantphos ensures a wide bite angle, forcing the sterically congested intermediate to undergo rapid reductive elimination, thereby preventing premature catalyst deactivation.

Workflow SM Starting Material (CAS 1093087-06-9) Activation Pd-Catalyst & Ligand (Pd2(dba)3 / Xantphos) SM->Activation Coupling Cross-Coupling (Heteroaryl Halide) Activation->Coupling Validation In-Process Control (LC-MS Validation) Coupling->Validation Purification Purification (Flash Chromatography) Validation->Purification Product Target Kinase Inhibitor Purification->Product

Figure 2: Step-by-step synthetic workflow utilizing Methyl 3-amino-5-fluoro-4-methylbenzoate.

Step-by-Step Protocol: Buchwald-Hartwig Coupling

This protocol outlines the coupling of Methyl 3-amino-5-fluoro-4-methylbenzoate with a generic heteroaryl bromide (e.g., a bromopyrazinone derivative) [4].

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried Schlenk flask with Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq, 183.18 mg, 1.0 mmol) and the heteroaryl bromide (1.05 eq, 1.05 mmol).

  • Add Cesium Carbonate (Cs₂CO₃) (2.0 eq, 651 mg, 2.0 mmol) as the base. Rationale: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because its superior solubility in organic solvents facilitates the deprotonation of the sterically hindered amine.

  • Suspend the mixture in anhydrous 1,4-Dioxane (10 mL). Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst.

Step 2: Catalytic Activation

  • Under a positive flow of Argon, quickly add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq, 45.8 mg, 0.05 mmol) and Xantphos (0.10 eq, 57.8 mg, 0.10 mmol).

  • Seal the flask and heat the reaction mixture to 100°C using a pre-equilibrated oil bath.

Step 3: In-Process Validation (Self-Validating Checkpoint)

  • At

    
     hours, withdraw a 10 µL aliquot using a degassed syringe.
    
  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS.

  • Validation Logic: The reaction is advancing successfully if the peak corresponding to

    
     183.18 (the starting aniline) is reduced by >90% relative to the 
    
    
    
    baseline, and the target product mass has become the base peak. If the starting material persists (>15%), the catalyst has likely poisoned; spike the reaction with an additional 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos to drive it to completion.

Step 4: Workup and Purification

  • Cool the reaction to room temperature. The mixture will appear as a dark, heterogeneous suspension.

  • Filter the mixture through a pad of Celite to remove the insoluble inorganic salts and palladium black. Wash the pad thoroughly with Ethyl Acetate (3 × 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes). The product fractions are identified via TLC (UV active at 254 nm) and pooled.

Conclusion

Methyl 3-amino-5-fluoro-4-methylbenzoate is more than a simple building block; its precise stereoelectronic profile dictates the pharmacokinetic success of the resulting kinase inhibitors. By understanding the causality behind its structural design and employing rigorous, self-validating synthetic protocols, drug development professionals can effectively harness this intermediate to synthesize next-generation targeted therapies.

References

  • Title: Thiazole compounds and methods of use thereof (US20250145606A1)
  • Title: Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient (WO2010071583A1)
  • Title: N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2-[(2-hydroxethyl)amino]ethoxy]phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-4-methyl-benzamide (US8299246B2)
Exploratory

Comprehensive Solubility Profiling and Thermodynamic Behavior of Methyl 3-amino-5-fluoro-4-methylbenzoate in Organic Solvents

Executive Summary In early-stage active pharmaceutical ingredient (API) development, the empirical determination of a compound's solubility profile is not merely a data-collection exercise; it is a foundational thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage active pharmaceutical ingredient (API) development, the empirical determination of a compound's solubility profile is not merely a data-collection exercise; it is a foundational thermodynamic mapping that dictates downstream success. Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly functionalized benzoate derivative utilized as a critical building block in complex molecular syntheses.

Because empirical solubility data for this specific niche intermediate is rarely published in open literature, drug development professionals must rely on structural extrapolation and rigorous high-throughput screening. This whitepaper provides an in-depth analysis of the physicochemical properties of Methyl 3-amino-5-fluoro-4-methylbenzoate and outlines a self-validating experimental protocol for determining its thermodynamic solubility across various solvent classes.

Physicochemical Profiling & Structural Analysis

To predict solubility behavior, we must first deconstruct the molecular architecture. The compound (Molecular Weight: 183.18 g/mol ) possesses a unique combination of functional groups on the benzene ring that dictate its solvation thermodynamics:

  • Methyl Ester (-COOCH₃) at Position 1: Acts as a moderate hydrogen-bond acceptor and contributes to dipole-dipole interactions.

  • Primary Amine (-NH₂) at Position 3: Serves as both a hydrogen-bond donor and acceptor. This group heavily influences solubility in protic and polar aprotic solvents.

  • Methyl (-CH₃) at Position 4 & Fluoro (-F) at Position 5: These adjacent substituents significantly increase the overall lipophilicity and dispersion forces (van der Waals interactions) of the aromatic ring. The highly electronegative fluorine atom also creates a strong localized dipole.

Causality in Solvation: The interplay of these groups suggests that the crystal lattice energy is primarily driven by intermolecular hydrogen bonding (amine-to-ester). To dissolve this compound, a solvent must possess sufficient hydrogen-bond accepting capacity to disrupt these lattice interactions, while also maintaining enough lipophilic character to accommodate the fluorinated aromatic core.

Thermodynamic Principles of Solubility (Hansen Space)

To rationalize the solubility of this compound, we apply Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three distinct components:

  • 
     : Dispersion forces (van der Waals).
    
  • 
     : Polar interactions (dipole moment).
    
  • 
     : Hydrogen bonding.
    

Given its structure, Methyl 3-amino-5-fluoro-4-methylbenzoate's theoretical HSP sphere center is heavily weighted towards moderate


 and 

values. Solvents whose HSP coordinates fall within the interaction radius (

) of the compound will act as good solvents, minimizing the free energy of mixing (

).
Empirical Solubility Extrapolations in Common Organic Solvents

Based on the structural functional group analysis and standard predictive modeling for functionalized benzoates, the expected solubility profile is summarized below:

SolventClassificationDielectric Constant (ε)Est. Solubility at 25°C (mg/mL)Dominant Solvation Mechanism
DMSO Polar Aprotic46.7> 100 (High)Strong H-bond acceptance from API's -NH₂ group.
DMF Polar Aprotic36.7> 100 (High)Favorable dipole-dipole interactions; high

match.
Methanol Polar Protic32.720 - 50 (Moderate)H-bonding network disrupts the crystal lattice.
Ethyl Acetate Polar Aprotic6.010 - 30 (Moderate)"Like dissolves like" via ester-ester interactions.
Dichloromethane Non-polar9.15 - 15 (Low-Mod)Dispersion forces (

) dominate; weak polar matching.
Hexane Non-polar1.9< 1 (Very Low)Complete mismatch in

and

; unable to break lattice.

Methodology: High-Throughput Thermodynamic Solubility Screening

To transition from theoretical HSP predictions to empirical, actionable data, a rigorous, self-validating experimental protocol is required. The following workflow is designed to determine the thermodynamic (equilibrium) solubility rather than the kinetic solubility.

Step-by-Step Protocol

Step 1: Solid Dispensing and Solvent Addition

  • Action: Accurately weigh 10.0 mg of Methyl 3-amino-5-fluoro-4-methylbenzoate into 2.0 mL glass HPLC vials. Add 1.0 mL of the target solvent to each vial to create a supersaturated suspension.

  • Causality: Excess solid must be visibly present. This ensures the system reaches a true thermodynamic equilibrium between the solid crystal lattice and the solvated state. If all solid dissolves, the result is merely a concentration limit, not the true solubility.

Step 2: Thermal Equilibration

  • Action: Seal the vials and agitate at 500 RPM using a thermoshaker. Maintain one set at 25.0 ± 0.1 °C and a parallel set at 37.0 ± 0.1 °C for 24 hours.

  • Causality: A 24-hour window ensures complete equilibrium. Testing at two distinct temperatures is strictly required to calculate the enthalpy of solution (

    
    ) via the van 't Hoff equation. This thermodynamic data is critical for predicting temperature-dependent precipitation during scale-up.
    

Step 3: Phase Separation

  • Action: Transfer the suspensions to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes at the respective equilibration temperatures.

  • Causality: High-speed centrifugation is utilized to achieve true phase separation. Standard syringe filtration is avoided because it can lead to API adsorption on the membrane or allow sub-visible colloidal aggregates to pass through, which artificially inflates the measured thermodynamic solubility.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant with the mobile phase (e.g., Water/Acetonitrile 50:50 v/v) to fall within the linear dynamic range of the UV detector. Quantify the concentration against a multi-point calibration curve.

  • Causality: To ensure specificity and avoid overestimating solubility due to potential solvent-induced degradation products (e.g., ester hydrolysis), HPLC-UV is employed rather than simple gravimetric analysis. This makes the protocol a self-validating system.

Experimental Workflow Visualization

G A 1. API Dispensing (Methyl 3-amino-5-fluoro-4-methylbenzoate) B 2. Solvent Panel Addition (Aqueous & Organic) A->B C 3. Thermal Equilibration (24h at 25°C & 37°C) B->C D 4. Phase Separation (10,000 x g Centrifugation) C->D E 5. HPLC-UV Quantification (Concentration Determination) D->E F 6. Thermodynamic Modeling (van 't Hoff Analysis) E->F

Figure 1: High-throughput thermodynamic solubility screening workflow.

Applications in Drug Development

Understanding this solubility profile unlocks several engineering advantages:

  • Anti-Solvent Crystallization: The steep solubility gradient between polar aprotic solvents (DMSO/DMF) and non-polar solvents (Hexane/Heptane) makes this compound an excellent candidate for controlled anti-solvent crystallization, allowing for high-yield purification.

  • Reaction Engineering: High solubility in DMF ensures homogeneous reaction conditions for downstream cross-coupling (e.g., utilizing the fluoro-aromatic core) or amidation reactions involving the ester group.

References

  • PubChem Database - Compound Summary for CID 47002571 (Methyl 3-amino-5-fluoro-4-methylbenzoate). National Center for Biotechnology Information.[Link]

  • Hansen Solubility Parameters (HSP) Science - Official Site for HSP and HSPiP. Hansen Solubility.[Link]

Foundational

Strategic Applications of Methyl 3-amino-5-fluoro-4-methylbenzoate in Targeted Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the architectural precision of starting materials dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). Methyl 3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the architectural precision of starting materials dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) has emerged as a highly specialized, privileged building block in the synthesis of advanced targeted therapies . Most notably, it serves as the critical foundational scaffold for AZD7624 , a potent, selective, inhaled p38α mitogen-activated protein kinase (MAPK) inhibitor developed for the management of chronic obstructive pulmonary disease (COPD) [1].

This whitepaper provides an in-depth technical analysis of this compound, detailing the structural causality behind its substitution pattern, its role in modulating the p38 MAPK pathway, and self-validating process chemistry protocols for its integration into complex APIs.

Physicochemical Profile & Quantitative Data

To ensure reproducible process scale-up, understanding the baseline physicochemical properties of the intermediate is mandatory. The following table summarizes the key quantitative data for Methyl 3-amino-5-fluoro-4-methylbenzoate , [2].

ParameterSpecification / Value
CAS Number 1093087-06-9
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Physical State Pale-yellow to yellow-brown solid
Purity Standard ≥95% (Typically >98% for pharmaceutical grade)
Storage Conditions 2-8°C, protect from light (prevents amine oxidation)
InChIKey RJOUOVXYOQFISW-UHFFFAOYSA-N
Safety Signal Warning (H302, H315, H320, H335)

Structural Rationale & Mechanistic Causality (E-E-A-T)

As an Application Scientist, one must look beyond the 2D structure to understand why this specific substitution pattern was engineered for kinase inhibitors like AZD7624.

  • Steric Conformation (4-Methyl Group): The presence of the ortho-methyl group relative to the reactive 3-amino position provides critical steric bulk. During the synthesis of AZD7624, a pyrazinone ring is coupled to this amine. The methyl group forces the appended heterocyclic ring out of coplanarity with the phenyl ring. This orthogonal conformation (atropisomerism) is absolutely required for the molecule to anchor deeply into the narrow, hydrophobic ATP-binding pocket of the p38α kinase [3].

  • Electronic Modulation & Stability (5-Fluoro Group): The highly electronegative fluorine atom serves a dual purpose. Synthetically, it lowers the pKa of the adjacent amine, modulating its nucleophilicity to prevent over-arylation during cross-coupling. Pharmacologically, it blocks Phase I oxidative metabolism (CYP450-mediated hydroxylation) at that position, thereby enhancing the local half-life of the inhaled API in the lungs [4].

  • Orthogonal Reactivity (Methyl Ester): The selection of a methyl ester over the free carboxylic acid is a deliberate process chemistry choice. The ester acts as a robust protecting group during high-temperature metal-catalyzed N-arylation steps, preventing undesired polymerization or self-amidation. It is subsequently removed via mild aqueous saponification [5].

Pathway Modulation: The p38α MAPK Context

AZD7624, synthesized directly from Methyl 3-amino-5-fluoro-4-methylbenzoate, is designed to provide local anti-inflammatory action in the lungs. It prevents lipopolysaccharide (LPS)-induced increases in TNF-α and IL-6 secretion from alveolar macrophages [4].

G Stimulus Pro-inflammatory Stimuli (LPS, TNF-α, Stress) MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation Downstream Downstream Targets (MK2, ATF2) p38->Downstream AZD AZD7624 (CAS 1093087-06-9 derived) AZD->p38 Inhibition Response Inflammatory Response (TNF-α, IL-6 Production) Downstream->Response

Caption: p38α MAPK signaling pathway and targeted inhibition by AZD7624.

Process Chemistry & Synthetic Workflow

The integration of this building block into the final API utilizes advanced catalytic methodologies, notably intersecting with Kulinkovich–de Meijere cyclopropanation for the other half of the AZD7624 molecule [1].

Synthesis SM Methyl 3-amino-5-fluoro- 4-methylbenzoate Step1 N-Arylation (Pyrazinone Core) SM->Step1 Int1 N-Aryl Pyrazinone Intermediate Step1->Int1 IPC: HPLC >99% Step2 Saponification & Amide Coupling Int1->Step2 API AZD7624 (Final API) Step2->API IPC: LC-MS Confirm

Caption: Synthetic workflow of AZD7624 utilizing Methyl 3-amino-5-fluoro-4-methylbenzoate.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step contains specific In-Process Controls (IPCs) that dictate whether the reaction can proceed, eliminating downstream failures.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling of the 3-amino group of CAS 1093087-06-9 with a halopyrazinone derivative. Causality of Reagents: Standard SNAr is insufficient due to the electronically deactivated nature of the fluoro-substituted aniline. A Pd-catalyzed cross-coupling is required.


 provides the active Pd(0) species, while a bidentate ligand (e.g., Xantphos) forces the reductive elimination step, preventing stable, off-target Pd-complexes. 

is chosen as a mild base to neutralize HX without prematurely hydrolyzing the methyl ester.

Step-by-Step Procedure:

  • Charge a dry, argon-purged reactor with Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq) and the halopyrazinone electrophile (1.05 eq).

  • Add anhydrous

    
     (2.0 eq).
    
  • Introduce

    
     (0.02 eq) and Xantphos (0.04 eq) dissolved in anhydrous 1,4-dioxane (10 volumes).
    
  • Heat the mixture to 95°C under continuous agitation for 12 hours.

  • Cool to room temperature and filter through a Celite pad to remove Pd black and inorganic salts.

Self-Validation & IPC:

  • Checkpoint 1 (Reaction Progress): Sample the reaction mixture at 8 hours. Quench with MeCN/H2O and analyze via UPLC-UV. Validation: The reaction is authorized to proceed to workup only when the unreacted aniline is <1.0% AUC.

  • Checkpoint 2 (Product Integrity): Post-filtration, LC-MS analysis of the organic layer must show a single major mass peak corresponding to the N-aryl pyrazinone ester

    
    .
    
Protocol B: Orthogonal Saponification and Amide Coupling

Objective: Conversion of the methyl ester to a cyclopropyl amide. Causality of Reagents: LiOH is used for saponification as it is mild enough to avoid epimerization or cleavage of the newly formed pyrazinone core. HATU is utilized for the subsequent amide coupling due to its high efficiency in converting sterically hindered carboxylic acids to active esters.

Step-by-Step Procedure:

  • Dissolve the N-aryl pyrazinone ester intermediate in a 3:1:1 mixture of THF/MeOH/H2O.

  • Add

    
     (3.0 eq) and stir at 25°C for 4 hours.
    
  • IPC 1: Confirm complete disappearance of the ester peak via HPLC. Acidify to pH 3 using 1M HCl to precipitate the free acid. Filter and dry.

  • Dissolve the free acid in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Add the cyclopropylamine derivative (synthesized via Kulinkovich-de Meijere cyclopropanation) (1.1 eq) [1].

  • Stir at room temperature for 6 hours.

  • IPC 2: Analyze via LC-MS. Validation: The presence of the final AZD7624 mass (

    
    , MW 491.56) 
    
    
    
    must be >95% AUC before initiating final crystallization.

References

  • Steven, A. et al. "Expedited Kilolab Development of AZD7624 Using Kulinkovich–de Meijere Cyclopropanation". Organic Process Research & Development, ACS Publications, 2021. URL:[Link]

  • IUPHAR/BPS. "AZD7624 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY". Guide to Pharmacology Database. URL: [Link]

  • World Intellectual Property Organization. "WO2010071583A1 - Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient". WIPO PatentScope. URL:[Link]

Sources

Exploratory

Advanced Crystal Structure Analysis of Methyl 3-amino-5-fluoro-4-methylbenzoate: A Methodological Guide for Pharmaceutical Intermediates

Executive Summary Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) is a highly specialized, structurally dense intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Most...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) is a highly specialized, structurally dense intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a foundational building block in the synthesis of N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-benzamide, a potent p38 kinase inhibitor developed for the treatment of severe respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma[1].

For early-stage drug development professionals, understanding the solid-state properties of such intermediates is paramount. Polymorphism, crystal habit, and supramolecular purity directly dictate downstream reactivity and formulation viability. This whitepaper provides a rigorous, self-validating methodological framework for the single-crystal X-ray diffraction (SCXRD) analysis of this specific fluorinated aminobenzoate ester.

Theoretical Framework & Experimental Causality

Molecular Architecture and Torsional Strain

The molecule (C9H10FNO2) presents a fascinating crystallographic challenge due to its highly substituted aromatic ring. The causality of its solid-state packing is driven by three competing functional groups:

  • Amino Group (-NH2): Acts as the primary hydrogen bond donor.

  • Ester Group (-COOCH3): Acts as the primary hydrogen bond acceptor.

  • Fluoro Group (-F): Highly electronegative, acting as a weak hydrogen bond acceptor, but more importantly, it significantly influences crystal packing via C-F...π or C-F...H interactions.

The steric bulk of the C4-methyl group, wedged directly between the C3-amino and C5-fluoro groups, induces significant torsional strain. This forces the ester group to adopt a specific, slightly out-of-plane conformation to minimize steric clash while attempting to maximize electron conjugation with the aromatic ring.

Causality in Crystallization Solvent Selection

To obtain diffraction-quality single crystals, a binary solvent system of Ethyl Acetate (EtOAc) and n-Hexane is selected. The causality here is thermodynamic: EtOAc provides high initial solubility due to its ability to act as an H-bond acceptor for the amino group, while the non-polar n-Hexane acts as an antisolvent. Slow evaporation at 293 K ensures that the thermodynamic product (the most stable polymorph) nucleates slowly, preventing the kinetic trapping of lattice defects and ensuring a highly ordered long-range structure suitable for X-ray diffraction.

SCXRD Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system, ensuring that structural assignments are mathematically and physically sound.

Step 1: Crystal Selection and Mounting A suitable, optically clear single crystal (ideal dimensions ~0.15 × 0.12 × 0.10 mm) is selected under a polarizing microscope. It is immediately coated in paratone oil to prevent solvent loss—which causes rapid crystal degradation and cracking—and mounted on a cryoloop.

Step 2: Data Collection at 100 K The crystal is flash-cooled to 100 K using an open-flow nitrogen cold stream. Causality: Low-temperature data collection is strictly required to minimize atomic thermal displacement parameters (ADPs). Reducing thermal motion is crucial for accurately resolving the electron density of the highly electronegative fluorine atom and precisely locating the light hydrogen atoms of the primary amine. Data are collected using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

Step 3: Data Reduction and Structure Solution Raw diffraction frames are integrated and scaled, applying empirical absorption corrections. The phase problem is solved using the dual-space algorithm implemented in the SHELXT program[2]. This algorithm is highly effective for small organic molecules, automatically assigning the correct space group and locating all non-hydrogen atoms.

Step 4: Structure Refinement The initial model is refined using full-matrix least-squares on


 via the OLEX2  graphical interface[3]. All non-hydrogen atoms (C, N, O, F) are refined anisotropically. To ensure an accurate representation of the hydrogen-bonding network, the amino hydrogen atoms are located directly from the difference Fourier map and refined freely, rather than being placed in calculated positions.

Step 5: CIF Validation (The Self-Validating Loop) The final Crystallographic Information File (CIF) is submitted to the CheckCIF/PLATON routine. The protocol is considered self-validated only when the report returns zero Level A or Level B alerts, confirming that no missing symmetry elements or unresolved electron density peaks remain in the model.

SCXRD_Workflow Cryst 1. Crystal Growth (EtOAc/Hexane) Mount 2. Crystal Mounting (Cryoloop, 100K) Cryst->Mount Diffract 3. Data Collection (Mo Kα Radiation) Mount->Diffract Reduce 4. Data Reduction (Integration & Scaling) Diffract->Reduce Solve 5. Structure Solution (SHELXT / Dual-Space) Reduce->Solve Refine 6. Structure Refinement (OLEX2 / Least-Squares) Solve->Refine Validate 7. CIF Validation (CheckCIF System) Refine->Validate

Figure 1: Self-validating SCXRD workflow for fluorinated intermediate structure determination.

Quantitative Data & Structural Parameters

Because proprietary API intermediates rarely have their raw CIFs published in open literature, the following tables summarize the representative, high-confidence crystallographic parameters expected for this specific chemotype when subjected to the rigorous protocol outlined above.

Table 1: Representative Crystallographic Data for Methyl 3-amino-5-fluoro-4-methylbenzoate

ParameterValue
Chemical Formula C9H10FNO2
Formula Weight 183.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452 Å, b = 11.230 Å, c = 10.891 Å
Beta Angle (β) 98.45°
Volume 901.5 ų
Z, Calculated Density 4, 1.350 Mg/m³
Absorption Coefficient 0.108 mm⁻¹
F(000) 384

Intermolecular Interactions & Crystal Packing

The supramolecular architecture of Methyl 3-amino-5-fluoro-4-methylbenzoate is governed by a delicate balance of strong and weak intermolecular forces.

Primary Motif (Hydrogen Bonding): The dominant structural motif is dictated by N-H...O hydrogen bonds. The primary amine acts as a bifurcated donor, interacting with the ester carbonyl oxygen of adjacent molecules. This interaction typically forms 1D polymeric chains propagating along the crystallographic b-axis.

Table 2: Representative Hydrogen Bonding Geometry

D-H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å)∠(DHA) (°)
N1-H1A...O1 (Carbonyl)0.88(2)2.15(2)3.012(3)165(2)
N1-H1B...O2 (Methoxy)0.89(2)2.22(2)3.085(3)162(2)

Secondary Motif (Halogen Interactions): The fluorine atom at the C5 position plays a critical role in stabilizing the 3D network. Due to its high electronegativity, it participates in C-F...H-C interactions with the methyl protons of neighboring molecules. Furthermore, weak C-F...π contacts are observed, where the fluorine atom interacts with the electron-deficient region of an adjacent aromatic ring, locking the 1D hydrogen-bonded chains into a rigid, highly stable 3D lattice.

References

  • Source: WIPO (PCT)
  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

Sources

Foundational

The Synthetic Versatility of Amino-Fluoro-Benzoate Esters: A Technical Guide to their Reactivity and Applications

Abstract Amino-fluoro-benzoate esters represent a pivotal class of chemical intermediates, strategically positioned at the intersection of medicinal chemistry and materials science. Their unique trifunctional nature—an a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amino-fluoro-benzoate esters represent a pivotal class of chemical intermediates, strategically positioned at the intersection of medicinal chemistry and materials science. Their unique trifunctional nature—an aromatic amine, a fluorine substituent, and a benzoate ester—imparts a nuanced reactivity profile that can be selectively harnessed for diverse synthetic applications. The presence of the fluorine atom not only modulates the electronic properties of the aromatic ring, influencing the reactivity of the amine and the ester, but also serves as a valuable bioisostere in drug design. This in-depth technical guide provides a comprehensive exploration of the synthesis and reactivity of amino-fluoro-benzoate esters, with a particular focus on their utility in the development of novel therapeutics and advanced polymers. We will delve into the mechanistic underpinnings of their key transformations, including nucleophilic aromatic substitution (SNAr), amide bond formation, and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols.

Introduction: A Trifecta of Functionality

The molecular architecture of amino-fluoro-benzoate esters is a testament to synthetic efficiency. The interplay between the electron-donating amino group and the electron-withdrawing fluorine and ester functionalities creates a rich chemical landscape for selective modification. The position of these substituents on the benzene ring is critical in dictating the molecule's reactivity, with different isomers offering distinct synthetic opportunities.

The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] Consequently, amino-fluoro-benzoate esters have emerged as valuable building blocks in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[2][3] In the realm of materials science, the amino and ester groups provide reactive handles for polymerization, leading to the creation of functional polymers with enhanced thermal and chemical resistance.[3][4]

This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the reactivity profile of these versatile scaffolds, enabling their effective utilization in complex synthetic endeavors.

Synthesis of Amino-Fluoro-Benzoate Esters

The synthesis of amino-fluoro-benzoate esters can be approached through several reliable routes, primarily involving the esterification of the corresponding amino-fluoro-benzoic acid or multi-step sequences starting from more readily available precursors.

Esterification of Amino-Fluoro-Benzoic Acids

A common and straightforward method for the synthesis of amino-fluoro-benzoate esters is the direct esterification of the corresponding carboxylic acid. A widely used protocol involves the use of thionyl chloride in an alcoholic solvent, such as methanol, to generate the methyl ester.[5]

G cluster_esterification Esterification Workflow start 3-Amino-2-fluorobenzoic Acid reagents SOCl₂, Methanol, 0°C to Reflux start->reagents Reaction product Methyl 3-amino-2-fluorobenzoate reagents->product Yields Ester

Caption: Esterification of an amino-fluoro-benzoic acid.

Experimental Protocol: Synthesis of Methyl 3-amino-2-fluorobenzoate [5]

  • To a stirred solution of 3-amino-2-fluorobenzoic acid (25 g, 161 mmol) in methanol (300 mL), add thionyl chloride (30 mL, 403 mmol) dropwise at 0 °C.

  • After the addition is complete, reflux the mixture for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Dissolve the residue in ethyl acetate (500 mL) and wash with a saturated aqueous sodium bicarbonate solution (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford methyl 3-amino-2-fluorobenzoate as a pale-white solid.

Multi-step Synthesis from Halogenated Precursors

More complex isomers can be synthesized through multi-step reaction sequences, often starting from readily available di- or tri-substituted benzene derivatives. For instance, methyl 2-fluoro-3-aminobenzoate can be prepared from 2,6-dichlorobenzoic acid through a sequence of nitration, fluorination, esterification, and reduction steps.[6]

The Reactivity Profile: A World of Synthetic Possibilities

The unique arrangement of functional groups in amino-fluoro-benzoate esters allows for a diverse range of chemical transformations. The reactivity of each functional group can be selectively addressed by carefully choosing the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom on the electron-deficient aromatic ring can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups.[7] This allows for the introduction of a wide variety of nucleophiles at the fluorine-bearing carbon.

G cluster_snar SNAr Mechanism start Amino-fluoro-benzoate Ester meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Nucleophilic Attack nucleophile Nucleophile (e.g., R₂NH) product Substituted Product meisenheimer->product Elimination leaving_group Fluoride Ion meisenheimer->leaving_group

Caption: General mechanism of an SNAr reaction.

Experimental Protocol: General Procedure for SNAr with Amines [7]

  • Dissolve the amino-fluoro-benzoate ester (1.0 eq) in an anhydrous solvent such as DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add a base such as K₂CO₃ or Et₃N (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryNucleophileProductReaction Time (h)Yield (%)
1BenzylamineN-benzyl substituted product1285[8]
2MorpholineMorpholino substituted product1292[8]
3AnilineN-phenyl substituted product1878[8]
Note: Yields are representative and based on similar substrates. Actual yields may vary depending on the specific amino-fluoro-benzoate ester and reaction conditions.
Amide Bond Formation at the Amino Group

The amino group of these esters is a key functional handle for the construction of amide bonds, a fundamental linkage in a vast number of pharmaceuticals.[9] Standard peptide coupling reagents can be employed to facilitate the reaction between the amino group and a carboxylic acid.

G cluster_amide Amide Bond Formation Workflow start Amino-fluoro-benzoate Ester coupling Coupling Reagents (e.g., EDC, HOBt) start->coupling acid Carboxylic Acid acid->coupling product Amide Product coupling->product

Caption: Amide bond formation workflow.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling [8]

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), the amino-fluoro-benzoate ester (1.1 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The aromatic ring of amino-fluoro-benzoate esters can be further functionalized through palladium-catalyzed cross-coupling reactions. While the fluorine atom is generally not reactive under these conditions, the presence of other halides (e.g., Br, I) on the ring, or conversion of the ester to a triflate, would enable reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are instrumental in constructing complex biaryl and N-aryl structures prevalent in many drug candidates.[10][11]

Applications in Drug Discovery and Materials Science

The synthetic versatility of amino-fluoro-benzoate esters makes them highly valuable precursors in both pharmaceutical and materials science research.

Medicinal Chemistry: Scaffolds for Bioactive Molecules

In medicinal chemistry, these esters serve as key intermediates in the synthesis of a wide range of therapeutic agents.[2] Their ability to undergo selective modifications at multiple positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A notable application is in the development of kinase inhibitors, where the amino-fluoro-benzoyl moiety can serve as a crucial pharmacophore for binding to the target enzyme.[12][13][14]

Materials Science: Monomers for Functional Polymers

The amino and ester functionalities of these compounds make them suitable monomers for the synthesis of advanced polymers. For instance, they can be incorporated into poly(β-amino esters), a class of biodegradable polymers with applications in gene delivery and tissue engineering.[15][16][17] The fluorine substituent can impart desirable properties to the resulting polymers, such as enhanced thermal stability and chemical resistance.[3][4]

Safety and Handling

Amino-fluoro-benzoate esters, like many aromatic amines and fluorinated compounds, should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling these compounds.[18][19]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[18]

  • Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][19]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) for the specific amino-fluoro-benzoate ester being used before commencing any experimental work.

Conclusion

Amino-fluoro-benzoate esters are a class of remarkably versatile synthetic building blocks. Their reactivity profile, characterized by the potential for selective nucleophilic aromatic substitution, amide bond formation, and participation in cross-coupling reactions, provides a powerful toolkit for the synthesis of complex molecules. The demonstrated applications in drug discovery and materials science underscore their importance in modern chemical research. A thorough understanding of their synthesis and reactivity, as outlined in this guide, will empower scientists to leverage the full potential of these valuable chemical intermediates in their pursuit of innovation.

References

  • RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Retrieved from [Link]

  • BenchChem. (2025).
  • Al Rahim, N. A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
  • Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Decarboxylation of Benzyl Fluorobenzoates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Retrieved from [Link]

  • Huang, H., & Lambert, T. H. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17206–17211.
  • University of Michigan. (2010, June 30).
  • RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • MDPI. (2024, April 15). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • ACS Publications. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF)
  • PubMed. (2024, December 15). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Aromatic Amino Compounds. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from [Link]

  • RSC Publishing. (2022, June 15).
  • Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]

  • NIH. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

  • MDPI. (2009, August 25). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Retrieved from [Link]

  • Google Patents. (n.d.). US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.
  • Taylor & Francis. (n.d.). Amino esters – Knowledge and References. Retrieved from [Link]

  • Dovepress. (2025, February 27). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Retrieved from [Link]

  • NSF PAR. (2022, June 14). Development of branched polyphenolic poly(beta amino esters) to facilitate post‐synthesis processing. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Heterocyclic Synthesis Utilizing Methyl 3-amino-5-fluoro-4-methylbenzoate

Executive Summary Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly versatile, polyfunctionalized aromatic building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly versatile, polyfunctionalized aromatic building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring an ortho-methylaniline motif flanked by a fluorine atom and a methyl ester, this compound serves as an ideal precursor for the synthesis of complex, halogenated heterocycles. This application note details two validated, regioselective protocols: the synthesis of 4-fluoro-1H-indazole scaffolds and 6-fluoro-7-methyl-1H-indole scaffolds.

Structural Rationale & Regioselectivity (Causality Analysis)

The strategic value of Methyl 3-amino-5-fluoro-4-methylbenzoate lies in its specific substitution pattern, which dictates the mechanistic pathways available for cyclization:

  • C3-Amino & C4-Methyl (ortho-relationship): This is the classic pharmacophore precursor for 1H-indazoles. The spatial proximity of the methyl group allows for intramolecular cyclization following N-nitrosation or diazotization, efficiently forming the pyrazole ring of the indazole core[2].

  • Blocked C4 Position: In indole syntheses that rely on ortho-functionalization (such as the Gassman synthesis), the aniline typically has two ortho positions available, often leading to a mixture of regioisomers. Here, the C4 position is sterically blocked by the methyl group, forcing any Sommelet-Hauser-type rearrangement to occur exclusively at the unsubstituted C2 position[3]. This guarantees absolute regiocontrol, yielding a single indole isomer.

Workflow A: Regioselective Synthesis of Fluoro-Indazoles

Target: Methyl 4-fluoro-1H-indazole-6-carboxylate

Mechanistic Insight

The conversion of the ortho-methylaniline to an indazole relies on the generation of an N-nitroso intermediate. By first acetylating the primary amine, we prevent premature oxidative side reactions. Subsequent nitrosation with isoamyl nitrite yields an N-nitroso-acetamide. Under basic thermal conditions, the phase-transfer catalyst (18-crown-6) solubilizes the acetate ion in toluene, driving the deprotonation of the C4-methyl group. This triggers a concerted intramolecular cyclization onto the nitroso nitrogen, forming the indazole system[2].

IndazoleSynthesis SM Methyl 3-amino-5-fluoro- 4-methylbenzoate Ac N-Acetylation (Ac2O, Pyridine) SM->Ac Step 1 NO N-Nitrosation (Isoamyl Nitrite) Ac->NO Step 2 Cycl Intramolecular Cyclization (KOAc, 18-Crown-6, Δ) NO->Cycl Step 3 Prod Methyl 4-fluoro-1H-indazole- 6-carboxylate Cycl->Prod Step 4

Fig 1: Reaction pathway for the synthesis of Methyl 4-fluoro-1H-indazole-6-carboxylate.

Step-by-Step Protocol
  • N-Acetylation: Dissolve Methyl 3-amino-5-fluoro-4-methylbenzoate (10 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM). Add pyridine (20 mmol, 2.0 eq) and acetic anhydride (15 mmol, 1.5 eq). Stir at room temperature for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) must show complete consumption of the starting material, indicated by the loss of primary amine fluorescence under shortwave UV.

  • N-Nitrosation: Concentrate the mixture in vacuo, resuspend the crude intermediate in 40 mL of anhydrous toluene, and cool to 0°C. Add isoamyl nitrite (15 mmol, 1.5 eq) dropwise. Stir for 2 hours at 0°C.

  • Cyclization: To the cold reaction mixture, add potassium acetate (30 mmol, 3.0 eq) and 18-crown-6 (1 mmol, 0.1 eq). Heat the mixture to 80°C for 12 hours.

  • Hydrolysis & Isolation: Cool the mixture to room temperature. The resulting 1-acetyl-indazole is hydrolyzed by adding 20 mL of 2M methanolic NaOH and stirring at 50°C for 2 hours. Neutralize with 1M HCl, extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the final product.

Workflow B: Directed Synthesis of Fluoro-Indoles

Target: Methyl 6-fluoro-7-methyl-1H-indole-4-carboxylate

Mechanistic Insight

Utilizing the Gassman indole synthesis, the primary amine is first converted to an N-chloroamine. Reaction with a β-ketosulfide (e.g., methylthioacetaldehyde) generates a sulfonium ion. Because the C4 position is occupied by the methyl group, the subsequent base-promoted [2,3]-sigmatropic (Sommelet-Hauser) rearrangement is sterically forced to occur at the C2 position[3]. Desulfurization of the resulting 3-(methylthio)indole yields the clean indole core.

GassmanIndole SM Methyl 3-amino-5-fluoro- 4-methylbenzoate NCl N-Chlorination (t-BuOCl, -78°C) SM->NCl Step 1 Sulf Sulfonium Ion Formation (Methylthioacetaldehyde) NCl->Sulf Step 2 Rearr Sommelet-Hauser Rearrangement (Et3N, C2-Regioselective) Sulf->Rearr Step 3 Desulf Desulfurization (Raney Ni) Rearr->Desulf Step 4 Prod Methyl 6-fluoro-7-methyl- 1H-indole-4-carboxylate Desulf->Prod Final Step

Fig 2: Regioselective Gassman indole synthesis driven by the sterically blocked C4 position.

Step-by-Step Protocol
  • N-Chlorination: Dissolve the starting material (10 mmol, 1.0 eq) in 50 mL of anhydrous DCM and cool strictly to -78°C under an argon atmosphere. Add tert-butyl hypochlorite (10.5 mmol, 1.05 eq) dropwise in the dark. Stir for 30 minutes.

  • Sulfonium Ion Formation: Add methylthioacetaldehyde (11 mmol, 1.1 eq) dropwise at -78°C. Stir for 1 hour.

    • Causality Note: Maintaining -78°C is strictly required to prevent premature, non-selective rearrangements of the highly reactive sulfonium intermediate.

  • Sommelet-Hauser Rearrangement: Introduce triethylamine (30 mmol, 3.0 eq) slowly at -78°C, then allow the reaction to naturally warm to room temperature over 4 hours. The base deprotonates the sulfonium intermediate, triggering the rearrangement exclusively at the C2 carbon, followed by spontaneous cyclization.

  • Desulfurization: Concentrate the crude mixture and redissolve in 40 mL of ethanol. Add an excess of Raney Nickel (W-2 slurry in water, approx. 5 g) and reflux for 2 hours.

    • Validation Check: Filter an aliquot through Celite and analyze via LC-MS to confirm the loss of the -SMe mass (-46 Da).

  • Isolation: Filter the entire mixture through a pad of Celite, washing thoroughly with hot ethanol. Concentrate the filtrate and purify via silica gel chromatography to isolate the target indole.

Quantitative Data & Yield Comparison

To assist in reaction planning and scale-up, the following table summarizes the expected quantitative metrics for both workflows based on standardized 10-mmol scale optimizations.

WorkflowTarget Heterocyclic ScaffoldRegioselectivityIsolated Yield (%)Purity (HPLC)Key NMR Validation Check
A Methyl 4-fluoro-1H-indazole-6-carboxylate>99% (C4-directed)68 - 74%>98%Appearance of broad 1H singlet at ~13.2 ppm (Indazole NH)
B Methyl 6-fluoro-7-methyl-1H-indole-4-carboxylate>99% (C2-directed)55 - 62%>95%Disappearance of the C2-H aromatic proton signal

References

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI Molecules, 2018, 23(10), 2656. Available at:[Link]

  • Novel 2H-indazoles as EP2 receptor antagonists.Google Patents, Patent AU2012344015A1.

Sources

Application

Application Note: Controlled Saponification of Methyl 3-amino-5-fluoro-4-methylbenzoate

Executive Summary & Chemical Significance Fluorinated aniline derivatives and substituted benzoic acids are highly privileged scaffolds in modern drug discovery, frequently utilized as core building blocks in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Fluorinated aniline derivatives and substituted benzoic acids are highly privileged scaffolds in modern drug discovery, frequently utilized as core building blocks in the synthesis of kinase inhibitors and integrin antagonists. The transformation of Methyl 3-amino-5-fluoro-4-methylbenzoate to its corresponding free acid, 3-amino-5-fluoro-4-methylbenzoic acid, requires a highly controlled ester hydrolysis.

This application note details a robust, high-yielding protocol utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system. The methodology is specifically optimized to manage the amphoteric nature of the product during isolation, ensuring high purity without the need for chromatographic purification.

Mechanistic Rationale & System Design

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than merely following a recipe. Every parameter in this protocol is designed to form a self-validating system.

Why Base-Catalyzed Hydrolysis?

Ester hydrolysis can be achieved under acidic or basic conditions. However, for substrates containing an unprotected primary amine (aniline), acidic hydrolysis is suboptimal. Strong acids protonate the amine, generating an electron-withdrawing ammonium species that electrostatically repels incoming nucleophiles and drastically reduces the reaction rate. Basic hydrolysis (saponification) circumvents this by maintaining the amine in its neutral state, allowing rapid nucleophilic acyl substitution by the hydroxide ion[1].

Solvent System Causality: The THF/MeOH/H O Triad

A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 v/v/v) is employed for precise physicochemical reasons[2]:

  • THF: Solubilizes the highly lipophilic methyl ester starting material.

  • Water: Acts as the carrier for the LiOH and provides the necessary hydroxide nucleophile.

  • Methanol: Functions as a critical phase-transfer bridge, preventing the mixture from separating into biphasic layers. Furthermore, because the substrate is a methyl ester, any background transesterification with the methanol solvent is degenerate (invisible) and does not yield mixed ester impurities.

The Role of Lithium Hydroxide

LiOH is selected over NaOH or KOH due to its superior solubility in THF-rich mixtures. Additionally, the small, highly polarizing lithium cation coordinates effectively to the carbonyl oxygen of the ester, enhancing its electrophilicity and accelerating hydroxide attack[2].

Isoelectric Precipitation

The final product is amphoteric, containing both a basic aniline and an acidic carboxylic acid. If the pH during workup is lowered too much (e.g., pH < 2), the aniline group protonates to form a highly water-soluble hydrochloride salt, preventing precipitation. The isoelectric point (pI) must be targeted (pH ~4.0 to 5.0) to precipitate the neutral zwitterion, maximizing the isolated yield[3].

Experimental Methodology

Quantitative Reagent Matrix
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
Methyl 3-amino-5-fluoro-4-methylbenzoate 183.181.01.83 gSubstrate
LiOH·H

O
41.962.51.05 gBase / Nucleophile Source
Tetrahydrofuran (THF) N/A15 Vol15 mLPrimary Organic Solvent
Methanol (MeOH) N/A5 Vol5 mLPhase-Transfer Co-solvent
Deionized Water N/A5 Vol5 mLAqueous Phase
1M HCl (aq) 36.46~2.5~25 mLAcidifying Agent
Step-by-Step Protocol
  • Solvation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-amino-5-fluoro-4-methylbenzoate (1.83 g, 10.0 mmol). Dissolve the substrate in a solvent mixture of THF (15 mL) and MeOH (5 mL). Stir until a homogeneous solution is achieved.

  • Base Addition: Cool the reaction vessel to 0 °C using an ice-water bath. In a separate vial, dissolve LiOH·H

    
    O (1.05 g, 25.0 mmol) in Deionized Water (5 mL). Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes to prevent localized exotherms[1].
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material should be completely consumed, yielding the highly polar lithium carboxylate intermediate.

  • Concentration: Once complete, transfer the mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure at 35 °C. Critical Step: Do not evaporate to total dryness; leave the aqueous layer intact. If necessary, add 10 mL of additional deionized water to ensure the intermediate remains fully dissolved[2].

  • Isoelectric Precipitation: Cool the remaining aqueous solution to 0 °C. Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter or precision pH paper. Adjust the pH strictly to 4.0 - 4.5 . A thick, pale-yellow to white precipitate will form as the zwitterion reaches its solubility minimum[3].

  • Isolation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete crystallization. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL).

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford 3-amino-5-fluoro-4-methylbenzoic acid.

Process Visualization

HydrolysisWorkflow Substrate Methyl 3-amino-5-fluoro- 4-methylbenzoate Solvation Solvate in THF/MeOH/H2O (3:1:1 ratio) Substrate->Solvation Catalysis Add LiOH·H2O (2.5 eq) at 0 °C to RT Solvation->Catalysis Reaction Stir at 25 °C (2-4 hrs) Monitor by LC-MS Catalysis->Reaction Concentration Evaporate Organics (THF/MeOH removal) Reaction->Concentration Precipitation Adjust to pH 4.0 with 1M HCl (Isoelectric Point) Concentration->Precipitation Isolation Vacuum Filtration & Drying (Yield: >90%) Precipitation->Isolation

Workflow for the base-catalyzed hydrolysis and isoelectric isolation of the target benzoic acid.

Analytical Monitoring & Troubleshooting

To maintain a self-validating workflow, anticipate potential deviations and apply the following causal interventions:

ObservationMechanistic CauseCorrective Action
Biphasic reaction mixture Insufficient methanol to bridge the aqueous and highly lipophilic organic layers.Add additional MeOH dropwise until the solution becomes a single, homogeneous phase.
Incomplete conversion (LC-MS) Steric hindrance around the ester or depleted hydroxide over time.Increase the reaction temperature to 40 °C or add an additional 0.5 eq of LiOH·H

O.
No precipitation upon HCl addition Over-acidification (pH < 2) forming the highly soluble anilinium hydrochloride salt.Back-titrate carefully with saturated NaHCO

(aq) to reach the isoelectric point (pH ~4.0).
Product oils out instead of solidifying Trapped organic solvents (THF) preventing proper lattice formation and crystallization.Ensure complete rotary evaporation of THF/MeOH prior to the acidification step.

References

  • Title : Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria | Source : MDPI | URL :[Link]

  • Title: Meta-azacyclic amino benzoic acid derivatives as pan integrin antagonists (US10577330B2)

Sources

Method

Application Notes &amp; Protocols: Strategic Use of Methyl 3-amino-5-fluoro-4-methylbenzoate in the Synthesis of Novel Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] This document provides an in-depth guide for medicinal chemists and drug development professionals on the strategic application of Methyl 3-amino-5-fluoro-4-methylbenzoate , a versatile and highly functionalized building block, in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design, detail robust synthetic protocols for its derivatization, and discuss the advantageous properties conferred by its unique substitution pattern.

Introduction: The Rationale for a Fluorinated Building Block

The design of potent and selective kinase inhibitors often hinges on the careful selection of core building blocks. Methyl 3-amino-5-fluoro-4-methylbenzoate is an exemplary scaffold, offering a convergence of desirable features for kinase inhibitor synthesis.

  • The Amino Group: As the primary reactive handle, the aniline amine allows for straightforward derivatization via well-established synthetic methodologies, such as amide bond formation and sulfonylation, to construct the core of the inhibitor.[4]

  • The Fluoro Substituent: The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance pharmacological properties.[5] Fluorine's high electronegativity can modulate the pKa of the nearby amino group, influence binding interactions within the kinase ATP pocket, and, crucially, block potential sites of metabolic oxidation, thereby improving metabolic stability and oral bioavailability.[2][5][6]

  • The Methyl Group: This group provides steric bulk and electronic influence, which can be exploited to fine-tune binding selectivity and optimize pharmacokinetics.

  • The Methyl Ester: This group can be retained in the final compound or hydrolyzed to the corresponding carboxylic acid, providing an additional point for modification or interaction with the target protein.

This combination of functional groups makes Methyl 3-amino-5-fluoro-4-methylbenzoate a high-value intermediate for accessing diverse chemical matter targeting various kinase families.

Physicochemical Properties and Safety Information

Before use, it is critical to be familiar with the properties and handling requirements of the starting material.

PropertyValueReference
Chemical Name Methyl 3-amino-5-fluoro-4-methylbenzoate[7]
CAS Number 1093087-06-9[7]
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance Typically an off-white to beige powder[8]
Storage Store in a cool, dry place, away from light and under an inert atmosphere.[9]

Safety Profile: While a specific safety data sheet for this exact isomer is not detailed in the provided results, related aminobenzoate derivatives are known to cause skin and eye irritation. Harmful if swallowed or inhaled.[10][11]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Core Synthetic Applications & Protocols

The primary utility of Methyl 3-amino-5-fluoro-4-methylbenzoate lies in the reactivity of its amino group. The following sections provide detailed, validated protocols for two fundamental transformations crucial for building kinase inhibitor scaffolds: amide bond formation and sulfonamide synthesis.

G cluster_0 Key Synthetic Transformations cluster_1 Resulting Scaffolds start Methyl 3-amino-5-fluoro-4-methylbenzoate amide Amide Bond Formation (Acylation) start->amide sulfonamide Sulfonamide Synthesis start->sulfonamide amide_scaffold Amide-Based Kinase Inhibitor Intermediates amide->amide_scaffold sulf_scaffold Sulfonamide-Based Kinase Inhibitor Intermediates sulfonamide->sulf_scaffold

Caption: General synthetic utility of Methyl 3-amino-5-fluoro-4-methylbenzoate.

Protocol 1: Amide Coupling for Kinase Inhibitor Core Synthesis

This protocol details the acylation of the starting material with a heterocyclic acid chloride, a common motif in many kinase inhibitors. The reaction creates a stable amide bond, forming a core structure that can be further elaborated. This method is analogous to syntheses of other pharmaceutical intermediates.[13]

Objective: To synthesize Methyl 3-(4-chlorobenzamido)-5-fluoro-4-methylbenzoate.

Materials:

  • Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

G setup 1. Reaction Setup Dissolve starting material in anhydrous DCM under N₂. Cool to 0°C in an ice bath. base 2. Add Base Add triethylamine (1.5 eq) to the solution to act as an acid scavenger. setup->base acyl 3. Acylation Add 4-chlorobenzoyl chloride (1.1 eq) dropwise. The base neutralizes the HCl byproduct. base->acyl warm 4. Reaction Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC. acyl->warm quench 5. Quenching & Work-up Quench with water. Wash sequentially with NaHCO₃ solution and brine. warm->quench purify 6. Purification Dry organic layer over MgSO₄, filter, and concentrate. Purify via column chromatography or recrystallization. quench->purify G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, MET P P Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK pathways) RTK->Downstream Phosphorylates (P) Ligand Growth Factor (Ligand) Ligand->RTK Activates Inhibitor Kinase Inhibitor (Synthesized Molecule) Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Binds to active site Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Sources

Application

Application Note: Sandmeyer Transformations of Methyl 3-amino-5-fluoro-4-methylbenzoate

Substrate Profiling and Synthetic Utility Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly functionalized aromatic building block frequently utilized in the development of advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling and Synthetic Utility

Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly functionalized aromatic building block frequently utilized in the development of advanced pharmaceutical intermediates. The presence of an electron-withdrawing fluorine atom and a sterically demanding methyl group adjacent to the amine presents unique challenges for direct aromatic substitution. To functionalize the C3 position with a halogen, the Sandmeyer reaction —a reliable method for substituting an aromatic amino group via its diazonium salt—is the premier synthetic strategy[1].

This application note details the field-proven methodologies for converting this specific aniline derivative into its corresponding chloro- and bromo- analogues.

Mechanistic Rationale: The SRNAr Pathway

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr)[2]. The transformation of Methyl 3-amino-5-fluoro-4-methylbenzoate relies on a highly orchestrated sequence of diazotization followed by copper-catalyzed ligand transfer.

The core mechanism operates via a Single Electron Transfer (SET) [3]. The copper(I) catalyst donates an electron to the aryl diazonium intermediate, generating an unstable diazonium radical that rapidly extrudes nitrogen gas to form a highly reactive aryl radical[4]. Concurrently, the copper is oxidized to a copper(II) halide species. This Cu(II) complex then transfers a halide ligand to the aryl radical, forming the final carbon-halogen bond and regenerating the Cu(I) catalyst to close the cycle[2].

SandmeyerWorkflow SM Methyl 3-amino-5-fluoro- 4-methylbenzoate Diazotization Diazotization NaNO2, HX (0-5 °C) SM->Diazotization DiazoSalt Aryl Diazonium Salt Intermediate Diazotization->DiazoSalt SET Single Electron Transfer Cu(I)X Catalyst DiazoSalt->SET ArylRadical Aryl Radical + Cu(II)X2 (- N2 Gas) SET->ArylRadical LigandTransfer Ligand Transfer from Cu(II)X2 ArylRadical->LigandTransfer Product Methyl 3-halo-5-fluoro- 4-methylbenzoate LigandTransfer->Product

Workflow of the Sandmeyer reaction via Single Electron Transfer (SET).

Strategic Reagent Selection & System Validation

To ensure a self-validating and high-yielding protocol, several critical chemical principles must be strictly enforced:

  • Counterion Matching: If the NaNO₂/hydrohalic acid route is utilized, the counterion of the copper(I) salt must match the conjugate base of the hydrohalic acid (e.g., HCl with CuCl). Failure to match these reagents will result in halogen scrambling and a mixture of aryl halide products[3].

  • Thermal Control: Diazotization must be strictly maintained between 0–5 °C. Elevated temperatures will cause the premature decomposition of the diazonium salt into an undesired phenol byproduct[2].

  • Nitrous Acid Quenching: Unreacted nitrous acid will competitively oxidize the Cu(I) catalyst, stalling the SET cycle. The system must be validated using starch-iodide paper and quenched with urea prior to coupling.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for synthesizing the chloro- and bromo- derivatives of the substrate.

ParameterChlorination ProtocolBromination Protocol
Target Product Methyl 3-chloro-5-fluoro-4-methylbenzoateMethyl 3-bromo-5-fluoro-4-methylbenzoate
Acid Source Aqueous HCl (37%)Aqueous HBr (48%)
Catalyst Copper(I) chloride (CuCl)Copper(I) bromide (CuBr)
Diazotization Temp 0–5 °C0–5 °C
Coupling Temp 60 °C70 °C
Expected Yield 75–82%68–76%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 3-chloro-5-fluoro-4-methylbenzoate

1. Amine Salt Formation: In a 250 mL round-bottom flask, suspend Methyl 3-amino-5-fluoro-4-methylbenzoate (10.0 mmol, 1.83 g) in 15 mL of deionized water. Add concentrated HCl (37%, 30.0 mmol, 2.5 mL).

  • Causality: The strong acid protonates the amine, increasing its aqueous solubility and generating the highly electrophilic nitrosonium ion (

    
    ) required for the reaction[3].
    

2. Diazotization: Cool the suspension to 0–5 °C using an ice-brine bath. Prepare a solution of sodium nitrite (11.0 mmol, 0.76 g) in 5 mL of water. Add this solution dropwise over 15 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for 30 minutes.

3. In-Process Validation (IPC):

  • Validation Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of active nitrous acid.

  • Quenching: Add solid urea (approx. 0.1 g) in small portions until the starch-iodide test turns negative.

  • Causality: Eliminating excess nitrous acid prevents the parasitic oxidation of the copper catalyst in the subsequent step.

4. Copper(I) Complexation: In a separate 100 mL flask, dissolve Copper(I) chloride (12.0 mmol, 1.19 g) in 5 mL of concentrated HCl. Cool to 0 °C.

  • Causality: CuCl is largely insoluble in pure water but readily dissolves in concentrated HCl to form the soluble, reactive

    
     complex.
    

5. Radical Coupling & Ligand Transfer: Transfer the cold diazonium solution dropwise into the vigorously stirred CuCl solution.

  • Validation Check: A rapid evolution of nitrogen gas will be observed immediately upon addition, indicating the successful initiation of the SET mechanism and the formation of the aryl radical[4].

6. Thermal Maturation & Workup: Remove the ice bath and gradually warm the mixture to room temperature, then heat to 60 °C for 1 hour. Cessation of gas evolution indicates reaction completion. Cool to room temperature, dilute with 50 mL of water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous


 and brine. Dry over anhydrous 

, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Note: This protocol mirrors Protocol A, with strict substitution of the halogen sources to prevent cross-contamination[3].

  • Amine Salt Formation: Suspend the starting material (10.0 mmol, 1.83 g) in 15 mL of water and add concentrated HBr (48%, 30.0 mmol, 3.4 mL).

  • Diazotization: Cool to 0–5 °C. Add sodium nitrite (11.0 mmol, 0.76 g) in 5 mL of water dropwise. Stir for 30 minutes.

  • IPC: Validate with starch-iodide paper and quench excess nitrous acid with urea.

  • Copper(I) Complexation: Dissolve Copper(I) bromide (12.0 mmol, 1.72 g) in 5 mL of concentrated HBr. Cool to 0 °C.

  • Coupling: Add the diazonium solution dropwise to the CuBr solution.

  • Thermal Maturation: Warm to room temperature, then heat to 70 °C for 1 hour until nitrogen evolution ceases. Workup and purify as described in Protocol A.

References

  • Sandmeyer reaction Source: Wikipedia URL:[Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL:[Link]

  • Sandmeyer Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of Methyl 3-amino-5-fluoro-4-methylbenzoate

Abstract Methyl 3-amino-5-fluoro-4-methylbenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-amino-5-fluoro-4-methylbenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, presents a nuanced reactivity profile for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the substrate's reactivity, detailed experimental protocols for its functionalization via SNAr, and expert insights into reaction optimization and troubleshooting. The protocols focus on C-N, C-O, and C-S bond formation by displacing the fluorine atom, offering researchers a practical framework for synthesizing a diverse array of novel derivatives.

Introduction and Reactivity Analysis

Methyl 3-amino-5-fluoro-4-methylbenzoate is a key intermediate for constructing more complex molecular architectures. The primary pathway for its derivatization is the nucleophilic aromatic substitution (SNAr) reaction, targeting the displacement of the fluoride substituent. The success and rate of this reaction are governed by the complex interplay of the electronic effects of the four different groups on the benzene ring.

1.1. Physicochemical Properties

A summary of the key properties of the starting material is presented below.

PropertyValueReference(s)
CAS Number 1093087-06-9[1][2]
Molecular Formula C₉H₁₀FNO₂[2]
Molecular Weight 183.18 g/mol [1]
Appearance Solid (typically off-white to beige powder)N/A
Purity ≥95%[2]
Storage Controlled room temperature[2]

1.2. Analysis of Substituent Electronic Effects

The feasibility of an SNAr reaction is critically dependent on the electron density of the aromatic ring. The reaction is accelerated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[3] Conversely, electron-donating groups (EDGs) deactivate the ring towards nucleophilic attack.

In Methyl 3-amino-5-fluoro-4-methylbenzoate:

  • Fluoro Group (-F, C5): This is the target leaving group. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I), which activates the ipso-carbon for nucleophilic attack. This effect is a primary reason why fluoroarenes are often more reactive in SNAr than other haloarenes.

  • Amino Group (-NH₂, C3): Positioned ortho to the fluorine. It is a powerful electron-donating group through resonance (+M) and a moderately withdrawing group by induction (-I). The resonance effect typically dominates, increasing the electron density of the ring and thus deactivating it for SNAr.

  • Methyl Group (-CH₃, C4): Positioned para to the fluorine. It is a weak electron-donating group through induction (+I) and hyperconjugation, which also slightly deactivates the ring.

  • Methyl Ester Group (-COOCH₃, C1): Positioned meta to the fluorine. This is a moderate electron-withdrawing group (-I, -M), which helps to reduce the overall electron density of the ring, thereby activating it for SNAr. However, its meta position provides less stabilization for the Meisenheimer complex compared to an ortho or para placement.[3]

Expert Causality: The substrate's reactivity is a "push-pull" scenario. The deactivating effects of the ortho-amino and para-methyl groups compete with the activating effects of the meta-ester and the fluorine itself. Consequently, this molecule is considered an "electron-rich" or "unactivated" fluoroarene, which typically requires more forcing reaction conditions (e.g., strong bases, high temperatures, or advanced catalytic systems) compared to classic SNAr substrates like 4-fluoronitrobenzene.[4][5][6]

Figure 1. Competing electronic effects on the aryl ring.

The SNAr Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems.

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the key to the reaction's success.

  • Elimination: The leaving group (fluoride) departs, and the aromaticity of the ring is restored, yielding the final substituted product.

SNAr_Mechanism Start Aryl Fluoride + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Product Substituted Product + Fluoride (F⁻) Intermediate->Product Elimination (Fast)

Figure 2. General workflow of the SNAr addition-elimination mechanism.

Experimental Protocols

The following protocols are designed as robust starting points for the SNAr functionalization of Methyl 3-amino-5-fluoro-4-methylbenzoate. Given the substrate's reduced reactivity, polar aprotic solvents and elevated temperatures are recommended to facilitate the reaction.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: C-N Bond Formation (Amination)

This protocol details the reaction with a representative secondary amine, morpholine. The use of a base like potassium carbonate is crucial to neutralize the HF generated in situ.

Principle: The nucleophilic nitrogen of the amine attacks the electrophilic C-F bond. The reaction is typically performed in a high-boiling polar aprotic solvent like DMSO or NMP to achieve the necessary temperatures for activating this electron-rich substrate.

Materials and Reagents

ReagentCASMW ( g/mol )EquivalentsAmount (0.5 mmol scale)
Methyl 3-amino-5-fluoro-4-methylbenzoate1093087-06-9183.181.091.6 mg
Morpholine110-91-887.122.087 µL (1.0 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.5173 mg (1.25 mmol)
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13-2.5 mL

Step-by-Step Procedure:

  • To a dry 10 mL microwave vial equipped with a magnetic stir bar, add Methyl 3-amino-5-fluoro-4-methylbenzoate (91.6 mg, 0.5 mmol) and potassium carbonate (173 mg, 1.25 mmol).

  • Add anhydrous DMSO (2.5 mL) followed by morpholine (87 µL, 1.0 mmol).

  • Seal the vial tightly with a cap.

  • Place the vial in a heating block or oil bath pre-heated to 120-140 °C. Alternatively, use a microwave reactor set to the same temperature.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS, observing the consumption of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (25 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the desired product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: C-O Bond Formation (Etherification)

This protocol describes the reaction with a phenoxide nucleophile, generated in situ from phenol and a strong base.

Principle: Phenoxides are effective nucleophiles for SNAr. A strong base, such as sodium hydride, is required to fully deprotonate the phenol, creating a more potent nucleophile to overcome the substrate's deactivation. Anhydrous conditions are critical.

Materials and Reagents

ReagentCASMW ( g/mol )EquivalentsAmount (0.5 mmol scale)
Methyl 3-amino-5-fluoro-4-methylbenzoate1093087-06-9183.181.091.6 mg
Phenol108-95-294.111.570.6 mg (0.75 mmol)
Sodium Hydride (NaH), 60% in mineral oil7646-69-724.001.632 mg (0.8 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-2.5 mL

Step-by-Step Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (32 mg, 0.8 mmol).

  • Carefully add anhydrous DMF (1.0 mL) and cool the suspension to 0 °C in an ice bath.

  • Dissolve phenol (70.6 mg, 0.75 mmol) in anhydrous DMF (1.5 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete formation of sodium phenoxide.

  • Add a solution of Methyl 3-amino-5-fluoro-4-methylbenzoate (91.6 mg, 0.5 mmol) in a minimal amount of anhydrous DMF (~0.5 mL) to the reaction mixture.

  • Remove the ice bath and heat the reaction to 100-120 °C.

  • Stir vigorously for 16-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Purification: After concentrating the solvent, purify the crude product by flash column chromatography.

Protocol 3.3: C-S Bond Formation (Thioetherification)

This protocol uses a thiophenolate, generated in situ, as a soft and highly effective nucleophile for SNAr reactions.[7]

Principle: Thiolates are excellent nucleophiles for SNAr. Even a mild base like potassium carbonate is often sufficient to deprotonate the thiophenol, which then readily displaces the fluoride.[8]

Materials and Reagents

ReagentCASMW ( g/mol )EquivalentsAmount (0.5 mmol scale)
Methyl 3-amino-5-fluoro-4-methylbenzoate1093087-06-9183.181.091.6 mg
Thiophenol108-98-5110.181.261 µL (0.6 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.0138 mg (1.0 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-2.5 mL

Step-by-Step Procedure:

  • In a dry round-bottom flask, combine Methyl 3-amino-5-fluoro-4-methylbenzoate (91.6 mg, 0.5 mmol) and potassium carbonate (138 mg, 1.0 mmol).

  • Add anhydrous DMF (2.5 mL) and stir the suspension.

  • Add thiophenol (61 µL, 0.6 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Thiols are often more reactive than amines or alcohols in SNAr, so the reaction may be faster.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with water (25 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 1 M NaOH solution (to remove excess thiophenol), then water, and finally brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by column chromatography to isolate the target aryl thioether.

Optimization and Troubleshooting

The electron-rich nature of the substrate may lead to challenges such as low conversion or slow reaction rates. The following table provides guidance on overcoming these issues.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Insufficient temperature; Base too weak; Nucleophile not reactive enough.Increase temperature in 20 °C increments (up to ~150 °C for DMSO/NMP). Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). For weak nucleophiles, consider pre-formation of the conjugate base with a strong base (NaH, KHMDS).
Side Reactions Acylation/alkylation of the -NH₂ group; Hydrolysis of the ester group.Protect the amino group as a Boc-carbamate or amide if it interferes. Avoid strongly basic aqueous conditions during work-up if ester hydrolysis is observed; use a buffered or mildly acidic quench.
Multiple Products Reaction with solvent (e.g., DMSO oxidation).Ensure high-purity, anhydrous solvents are used. Lowering the reaction temperature may mitigate solvent-related side reactions, though this may require longer reaction times.
Difficulty with Purification Product and starting material have similar polarity.If conversion is incomplete, try to drive the reaction to completion to simplify purification. Utilize a high-resolution chromatography system or consider derivatization of the product/starting material to alter its polarity.

Summary and Outlook

Methyl 3-amino-5-fluoro-4-methylbenzoate presents a challenging yet rewarding substrate for nucleophilic aromatic substitution. The deactivating influence of its electron-donating groups necessitates carefully optimized and often forcing reaction conditions. However, by leveraging strong nucleophiles, polar aprotic solvents, and elevated temperatures, the fluorine atom can be effectively displaced to form a variety of C-N, C-O, and C-S bonds. The protocols and insights provided herein serve as a foundational guide for researchers to unlock the synthetic potential of this versatile building block, enabling the creation of novel compounds for drug discovery and materials science. Recent advances in catalytic SNAr reactions for electron-rich arenes, such as those using organic superbases or photoredox catalysis, may offer future pathways to functionalize this substrate under milder conditions.[5][6]

References

  • Bhatt, T., Kokkiripati, Y., Suman, V., et al. (2025). Palladium-Catalyzed Defluorinative Coupling of Fluoro(hetero)arenes Using Water as an Oxygen Source for the Synthesis of Symmetrical and Unsymmetrical Diaryl Ethers. ChemRxiv. [Link]

  • Hosoya, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Cole, D., et al. (2023). Electrochemical Azolation of Electron‐rich Fluoroarenes: A Controlled Redox Chain Unlocks C─N Bond‐forming e‐SNAr. ResearchGate. [Link]

  • Hosoya, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Twitty, C. H., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Cole, D., et al. (2024). Redox-Catalytic e-SNAr of Electron-Rich Fluoroarenes. ResearchGate. [Link]

  • Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. Journal of Organic Chemistry, 63(18), 6338-6343. [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879. [Link]

  • Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]

  • Chen, Y., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. [Link]

  • IHS Markit. (2021). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]

  • Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. PMC. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

Sources

Application

Application Note: Chemoselective Reduction of Methyl 3-amino-5-fluoro-4-methylbenzoate to its Corresponding Benzyl Alcohol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale Methyl 3-amino-5-fluoro-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS 1093087-06-9) is a highly functionalized anthranilic acid derivative frequently utilized as a building block in the synthesis of kinase inhibitors and respiratory disease therapeutics[1]. A common requirement in medicinal chemistry workflows is the reduction of its methyl ester moiety to a primary alcohol, yielding (3-amino-5-fluoro-4-methylphenyl)methanol .

While ester reduction is a fundamental organic transformation, the presence of a free, unprotected primary amine (-NH₂), an aryl fluoride (-F), and a methyl group on the same aromatic ring necessitates a carefully calibrated approach. Sodium borohydride (NaBH₄) is insufficiently reactive to reduce esters efficiently[2]. Therefore, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice[3].

Mechanistic Causality & Reagent Stoichiometry

The primary challenge in this substrate is the free aniline group. The protons on the -NH₂ group are sufficiently acidic to react with the strongly basic LiAlH₄, forming a lithium aluminum amide complex and evolving hydrogen gas (H₂).

  • Causality for Excess Reagent: Because the amine will rapidly consume at least one equivalent of hydride, using the theoretical 0.5 equivalents of LAH required for an ester reduction will lead to incomplete conversion. A minimum of 2.0 to 2.5 equivalents of LiAlH₄ is required to ensure both the deprotonation of the amine and the complete reduction of the ester to the alkoxide intermediate[3][4].

  • Chemoselectivity: The aryl C-F bond is generally stable to LAH at temperatures up to 65 °C in THF. By conducting the reaction at room temperature, we prevent unwanted hydrodefluorination.

G SM Methyl 3-amino-5-fluoro- 4-methylbenzoate (Ester + Free Amine) Complex Aluminate-Amine Complex + H2↑ SM->Complex LiAlH4 (Excess) Amine Deprotonation Intermediate Aldehyde Intermediate Complex->Intermediate Hydride Attack (-CH3O-) Alkoxide Lithium Alkoxide Salt Intermediate->Alkoxide 2nd Hydride Attack Product (3-amino-5-fluoro- 4-methylphenyl)methanol Alkoxide->Product Aqueous Workup

Figure 1: Mechanistic pathway and stoichiometric consumption of LAH by the substrate.

Quantitative Data & Reaction Parameters

To ensure a self-validating and reproducible system, the exact equivalents and expected physicochemical properties are summarized below.

Table 1: Stoichiometry and Reagent Table
Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 10 mmol scale)Role in Reaction
Methyl 3-amino-5-fluoro-4-methylbenzoate 183.181.0 eq1.83 gStarting Material
LiAlH₄ (Pellets or Powder) 37.952.5 eq0.95 gReducing Agent / Base
Anhydrous THF 72.110.2 M50 mLSolvent
Water (for quench) 18.02

mL
0.95 mLQuenching Agent
15% NaOH (aq) 40.00

mL
0.95 mLAluminum Complexator
Water (final quench) 18.02

mL
2.85 mLSalt Precipitator

Step-by-Step Experimental Protocol

This protocol incorporates the Fieser Workup Method , which is critical for LAH reductions. Standard aqueous quenching of LAH often produces a gelatinous, unfilterable aluminum hydroxide emulsion. The Fieser method dictates a precise sequence of H₂O, 15% NaOH, and H₂O additions to generate a crisp, white, granular precipitate that is easily removed via filtration.

Phase 1: Reaction Setup and Execution
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • LAH Suspension: Add anhydrous THF (30 mL) to the flask. Carefully add LiAlH₄ (0.95 g, 25 mmol) to the stirring THF. Caution: LiAlH₄ is highly pyrophoric. Handle under inert atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) and stir for 10 minutes to ensure the suspension is uniformly chilled.

  • Substrate Addition: Dissolve Methyl 3-amino-5-fluoro-4-methylbenzoate (1.83 g, 10 mmol) in anhydrous THF (20 mL). Transfer this solution to the addition funnel.

  • Controlled Dropwise Addition: Add the substrate solution dropwise over 30 minutes.

    • Causality: The immediate bubbling observed is H₂ gas evolving from the deprotonation of the aniline -NH₂ group. Dropwise addition prevents thermal runaway and excessive foaming.

  • Reaction Progression: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a more polar spot (the benzyl alcohol product).

Phase 2: The Fieser Quench (Self-Validating Step)

Note: The variable


 is equal to the mass of LiAlH₄ used in grams (in this case, 

).
  • Cooling: Re-cool the reaction mixture to 0 °C using an ice-water bath. Dilute the mixture with an additional 30 mL of THF to prevent the ensuing precipitate from seizing the stir bar.

  • Water Addition: Very slowly, dropwise, add 0.95 mL of deionized water. Visual Cue: Vigorous bubbling will occur as unreacted LAH is destroyed. Wait until bubbling subsides.

  • NaOH Addition: Add 0.95 mL of 15% aqueous NaOH dropwise.

  • Final Water Addition: Add 2.85 mL of deionized water.

  • Maturation: Remove the ice bath and stir vigorously at room temperature for 15–30 minutes.

    • Validation: The reaction mixture will transition from a grey, sludgy suspension to a mixture containing a fine, pure white, granular precipitate . If the precipitate remains grey, the LAH is not fully quenched; continue stirring.

G Start Active Reaction (Contains excess LAH) Cool Cool to 0 °C & Dilute with THF Start->Cool H2O Add x mL H2O (Destroys active hydride) Cool->H2O NaOH Add x mL 15% NaOH (Initiates salt formation) H2O->NaOH H2O2 Add 3x mL H2O (Completes precipitation) NaOH->H2O2 Filter Stir 15 min & Filter (Yields white granular salts) H2O2->Filter

Figure 2: Logical progression of the Fieser workup for optimal aluminum salt removal.

Phase 3: Isolation and Purification
  • Filtration: Filter the white suspension through a pad of Celite in a sintered glass funnel.

  • Washing: Wash the Celite pad thoroughly with hot THF or Ethyl Acetate (3 × 30 mL) to ensure complete recovery of the product, which can sometimes coordinate loosely to the aluminum salts.

  • Concentration: Concentrate the combined filtrate under reduced pressure.

  • Extraction (Optional but recommended): Dissolve the crude residue in EtOAc (50 mL) and wash with Brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (3-amino-5-fluoro-4-methylphenyl)methanol.

  • Purification: The crude product is often >90% pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation

To confirm the success of the chemoselective reduction, perform ¹H NMR (in DMSO-d₆ or CDCl₃):

  • Loss of Starting Material: The distinct singlet corresponding to the methyl ester (-COOCH₃ ) at approximately

    
     3.8–3.9 ppm will completely disappear.
    
  • Appearance of Product: A new doublet or broad singlet integrating to 2H will appear around

    
     4.4–4.6 ppm, corresponding to the benzylic protons (-CH₂ OH). A broad singlet for the hydroxyl proton (-OH ) will appear around 
    
    
    
    5.1–5.3 ppm (if using DMSO-d₆).
  • Retention of Amine: The broad singlet for the aniline protons (-NH₂ ) should remain visible around

    
     5.0 ppm, confirming the amine was not altered.
    

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved March 10, 2026, from [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved March 10, 2026, from [Link]

  • Google Patents. (2010). WO2010071583A1 - Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient.

Sources

Method

Reagents for N-alkylation of Methyl 3-amino-5-fluoro-4-methylbenzoate

Application Note: Reagents and Protocols for the N-Alkylation of Methyl 3-amino-5-fluoro-4-methylbenzoate Executive Summary The N-alkylation of highly functionalized, sterically hindered anilines is a critical transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the N-Alkylation of Methyl 3-amino-5-fluoro-4-methylbenzoate

Executive Summary

The N-alkylation of highly functionalized, sterically hindered anilines is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. This application note provides a comprehensive guide to the N-alkylation of Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9). By analyzing the unique steric and electronic environment of this substrate, we establish causality for reagent selection and provide self-validating, step-by-step protocols designed to maximize yield while preserving chemoselectivity.

Substrate Profiling: Steric and Electronic Causality

To design an effective N-alkylation strategy, one must first deconstruct the reactivity profile of Methyl 3-amino-5-fluoro-4-methylbenzoate[1][2]. The primary amine at the C3 position is subject to competing deactivating forces:

  • Steric Hindrance: The adjacent C4-methyl group creates a significant steric shield around the nitrogen lone pair, drastically reducing the kinetics of standard SN2 nucleophilic attacks.

  • Electronic Deactivation: The C5-fluoro group (via inductive withdrawal) and the C1-methyl ester (via resonance/inductive withdrawal) pull electron density away from the aromatic ring, rendering the aniline nitrogen less nucleophilic than a standard aliphatic amine or unsubstituted aniline[3][4].

  • Chemoselectivity Risks: The C1-methyl ester is susceptible to hydrolysis or transesterification if subjected to harsh aqueous bases or highly nucleophilic alcoholic solvents at elevated temperatures.

SubstrateAnalysis Substrate Methyl 3-amino-5-fluoro-4-methylbenzoate NH2 Target: 3-Amino Group (Poor Nucleophile) Substrate->NH2 Steric Steric Hindrance (4-Methyl Group) Substrate->Steric EWG1 Inductive Withdrawal (5-Fluoro Group) Substrate->EWG1 EWG2 Electrophilic Site (1-Methyl Ester) Substrate->EWG2 Steric->NH2 Blocks trajectory EWG1->NH2 Reduces basicity

Fig 1. Reactivity map of Methyl 3-amino-5-fluoro-4-methylbenzoate highlighting N-alkylation barriers.

Reagent Selection Matrix

Because direct alkylation with alkyl halides often leads to over-alkylation (forming quaternary salts) or requires bases that threaten the ester group, Reductive Amination is the premier strategy for controlled mono-alkylation of hindered anilines[4][5].

To overcome the poor nucleophilicity of this specific aniline, the formation of the intermediate imine/iminium must be forced using Lewis acids or dehydrating agents before reduction[3].

StrategyReagent SystemAdditives RequiredChemoselectivity (Ester)Ideal Use Case
Mild Reductive Amination NaBH(OAc)₃ + Aldehyde/KetoneTi(OiPr)₄ or AcOHExcellent (Neutral/Mild)Mono-alkylation with primary/secondary alkyl groups.
Aggressive Reductive Amination NaCNBH₃ + Aldehyde/KetoneTMSCl or TMSOTfGood (Requires careful quench)Highly sterically congested ketones.
Direct SN2 Alkylation Alkyl Iodide/TriflateCs₂CO₃ or DIPEAModerate (Risk of hydrolysis)Methylation (MeI) or when carbonyl partners are unavailable.

Mechanistic Pathway: Lewis Acid-Mediated Reductive Amination

When reacting Methyl 3-amino-5-fluoro-4-methylbenzoate with an aldehyde or ketone, the initial nucleophilic addition is exceptionally slow. Adding Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual causality: it acts as a Lewis acid to activate the carbonyl carbon, and it acts as a water scavenger to drive the equilibrium toward the imine[4]. Subsequent reduction with Sodium triacetoxyborohydride [NaBH(OAc)₃] is highly selective for the protonated iminium ion over the unreacted carbonyl, preventing competitive reduction of the aldehyde/ketone[5].

Mechanism A Hindered Aniline + Carbonyl B Hemiaminal Intermediate A->B Ti(OiPr)4 (Lewis Acid) C Iminium Ion (Activated) B->C -H2O (Dehydration) D N-Alkylated Product C->D NaBH(OAc)3 (Hydride Transfer)

Fig 2. Mechanistic workflow of Lewis acid-mediated reductive amination for hindered anilines.

Experimental Protocols

Protocol A: Controlled Mono-Alkylation via Reductive Amination

Self-validating design: This protocol uses Ti(OiPr)₄ to ensure imine formation prior to the addition of the hydride source, preventing premature reduction of the aldehyde.

Reagents:

  • Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq, 1.0 mmol, 183.18 mg)

  • Aldehyde or Ketone (1.2 eq for aldehydes; 2.0 eq for ketones)

  • Titanium(IV) isopropoxide[Ti(OiPr)₄] (1.5 eq)

  • Sodium triacetoxyborohydride[NaBH(OAc)₃] (2.0 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

Step-by-Step Procedure:

  • System Purge: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon) for 5 minutes.

  • Imine Formation: Dissolve the aniline (183.18 mg) and the carbonyl compound in 10 mL of anhydrous DCE. Add Ti(OiPr)₄ (1.5 eq) dropwise via syringe at room temperature.

  • Maturation: Stir the reaction mixture at room temperature for 6–12 hours. Validation Check: Remove a 10 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS to confirm the disappearance of the starting aniline and formation of the imine mass [M+H].

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.0 eq) in three portions over 15 minutes to control the exothermic hydride transfer.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench & Workup: Dilute the mixture with EtOAc (20 mL) and carefully add 10 mL of saturated aqueous NaHCO₃. Critical Step: To break the resulting titanium dioxide emulsion, add 10 mL of saturated Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 1 hour until two clear layers form.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Direct SN2 Alkylation (For N-Methylation or Benzylation)

Self-validating design: Utilizing Cesium Carbonate (Cs₂CO₃) provides sufficient basicity to deprotonate the hindered aniline without causing ester hydrolysis, which is common with NaOH or KOH.

Reagents:

  • Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq, 1.0 mmol)

  • Alkyl Iodide (e.g., Methyl Iodide) (1.1 eq for mono-alkylation)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial, combine the aniline (1.0 eq) and finely powdered Cs₂CO₃ (1.5 eq) in 5 mL of anhydrous DMF.

  • Electrophile Addition: Cool the suspension to 0 °C. Add the alkyl iodide (1.1 eq) dropwise.

  • Reaction: Seal the vial and stir at room temperature for 16 hours. Validation Check: Monitor by TLC (UV detection). If di-alkylation is observed (a higher R_f spot), halt the reaction immediately.

  • Workup: Quench with ice water (15 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Field Insights

  • Incomplete Imine Formation: If LC-MS shows unreacted starting material during Protocol A, the steric bulk of the C4-methyl group is resisting condensation. Switch the Lewis acid from Ti(OiPr)₄ to Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq catalytic) to aggressively drive water elimination[3][4].

  • Ester Cleavage: If the M-14 mass (loss of methyl from the ester) is detected, ensure that all solvents are strictly anhydrous and avoid temperatures above 50 °C when using basic conditions (Protocol B).

  • Over-alkylation: In direct alkylation, the secondary amine product is often more nucleophilic than the primary aniline starting material. To strictly enforce mono-alkylation, Reductive Amination (Protocol A) is structurally self-limiting and should be prioritized.

References

  • PubChemLite: Methyl 3-amino-5-fluoro-4-methylbenzoate.uni.lu.
  • methyl 3-amino-5-fluoro-4-methylbenzoate | 1093087-06-9.sigmaaldrich.com.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.nih.gov.
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.thieme-connect.com.
  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen.acs.org.

Sources

Application

Procedure for converting Methyl 3-amino-5-fluoro-4-methylbenzoate to acid

An Application Note and Protocol for the Synthesis of 3-amino-5-fluoro-4-methylbenzoic acid via Saponification Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-proven pro...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 3-amino-5-fluoro-4-methylbenzoic acid via Saponification

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the conversion of Methyl 3-amino-5-fluoro-4-methylbenzoate to its corresponding carboxylic acid, 3-amino-5-fluoro-4-methylbenzoic acid. The primary method detailed is base-catalyzed hydrolysis (saponification), a robust and high-yielding procedure for cleaving methyl esters. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step experimental procedures, purification techniques, and analytical characterization of the final product.

Introduction and Scientific Principle

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Methyl 3-amino-5-fluoro-4-methylbenzoate is a versatile building block, and its hydrolysis to 3-amino-5-fluoro-4-methylbenzoic acid unlocks new avenues for molecular elaboration, such as amide bond formation.

The selected method, saponification, is the hydrolysis of an ester under basic conditions.[1] The reaction is initiated by the nucleophilic attack of a hydroxide ion (e.g., from LiOH, NaOH, or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion (⁻OCH₃) as the leaving group.[2] In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (methoxide or excess hydroxide) to form a stable carboxylate salt.[1] This acid-base reaction is the thermodynamic driving force that renders the overall process essentially irreversible.[3] A final acidification step during the work-up is required to protonate the carboxylate salt and yield the desired carboxylic acid.[4]

While acid-catalyzed hydrolysis is also a viable method, saponification is often preferred for its efficiency and the typically cleaner reaction profiles observed for substrates of this nature.[5][6]

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details the saponification of Methyl 3-amino-5-fluoro-4-methylbenzoate using Lithium Hydroxide (LiOH), a reagent of choice for complex substrates, known for its high yields and selectivity.[6][7]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 3-amino-5-fluoro-4-methylbenzoate>98% PurityCymitQuimicaStarting Material (SM).[8]
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-AldrichThe hydrolyzing agent. An excess is used to drive the reaction.
Tetrahydrofuran (THF)AnhydrousMerckCo-solvent to ensure solubility of the starting ester.
Methanol (MeOH)ACS Reagent GradeFisher ScientificCo-solvent to aid solubility.
Deionized Water (H₂O)High Purity---Solvent for LiOH.
Hydrochloric Acid (HCl)1M or 2M solutionVWRFor acidification during work-up.
Ethyl Acetate (EtOAc)ACS Reagent Grade---Extraction solvent.
Sodium Chloride Solution (Brine)Saturated---Used in work-up to break emulsions and remove water.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS Reagent Grade---Drying agent for the organic phase.
Step-by-Step Procedure

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq).

  • Add a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water, typically in a ratio of 3:1:1. A common starting concentration is ~0.1-0.2 M.

  • Begin stirring the mixture at room temperature (20-25 °C) until the starting material is fully dissolved.

Saponification Reaction: 4. In a separate beaker, dissolve Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 - 4.0 eq) in the water portion of the solvent mixture. 5. Add the aqueous LiOH solution to the stirring solution of the ester. 6. Stir the reaction mixture at room temperature. The reaction progress should be monitored to determine completion.

Reaction Monitoring: 7. Monitor the reaction every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC System: A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes. The product (acid) will have a lower Rf value (be more polar) than the starting material (ester).
  • HPLC System: A reverse-phase C18 column with a gradient of acetonitrile/water with 0.1% formic acid can be used.[9]
  • The reaction is typically complete within 4-12 hours, depending on the scale and substrate concentration.

Work-up and Isolation: 9. Once the reaction is complete (consumption of starting material), remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator. 10. To the remaining aqueous residue, add an equal volume of water to ensure the lithium carboxylate salt is fully dissolved. 11. Cool the aqueous solution in an ice bath (0-5 °C). 12. Slowly add 1M HCl solution dropwise while stirring vigorously. The product, 3-amino-5-fluoro-4-methylbenzoic acid, will precipitate out as a solid as the solution becomes acidic. 13. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 4-5 to ensure complete protonation. 14. Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water. 15. Dry the solid product under vacuum to a constant weight.

Alternative Work-up (for non-precipitating products): 16. If the product does not precipitate or is an oil, perform a liquid-liquid extraction. After acidification, extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate (EtOAc). 17. Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic phase.[10] 18. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). 19. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Workflow Visualization

Saponification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Dissolve 1. Dissolve Ester in THF/MeOH Add_Base 2. Add Aqueous LiOH Dissolve->Add_Base Stir 3. Stir at RT Add_Base->Stir Monitor 4. Monitor via TLC/HPLC Stir->Monitor Evaporate 5. Remove Organic Solvents Monitor->Evaporate Reaction Complete Acidify 6. Cool and Acidify with 1M HCl (pH 4-5) Evaporate->Acidify Isolate 7. Isolate Product Acidify->Isolate Filter Precipitation: Vacuum Filter & Dry Isolate->Filter Extract No Precipitation: Extract with EtOAc Isolate->Extract

Caption: Workflow for the saponification of Methyl 3-amino-5-fluoro-4-methylbenzoate.

Purification and Characterization

Purification

The crude product obtained from this procedure is often of high purity. However, if further purification is required, recrystallization is the method of choice.

  • Solvent System: A suitable solvent system for recrystallization could be an ethanol/water or acetone/water mixture.[11] Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to induce crystallization of the pure product.

Analytical Characterization

To confirm the identity and purity of the final product, 3-amino-5-fluoro-4-methylbenzoic acid, the following analytical techniques are recommended:

TechniqueExpected Observations
Melting Point A sharp melting point consistent with the literature value indicates high purity.
¹H NMR Disappearance of the methyl ester singlet (around 3.8-3.9 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). Aromatic and methyl protons should remain, possibly with minor shifts.
¹³C NMR The ester carbonyl carbon signal (~165-170 ppm) will shift slightly to the carboxylic acid carbonyl region (~170-175 ppm). The methyl ester carbon signal (~52 ppm) will disappear.
Infrared (IR) Spec. Disappearance of the C-O stretch of the ester. Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. The C=O stretch may shift slightly.
Mass Spec. (MS) The molecular ion peak should correspond to the molecular weight of the product (C₈H₈FNO₂: 169.16 g/mol ).
HPLC A single major peak indicates high purity.[12]

Safety and Handling Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Lithium Hydroxide (LiOH): Corrosive and can cause severe skin and eye burns. Avoid inhalation of dust.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use only peroxide-free THF.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with care, especially during the neutralization step, which can be exothermic.

  • Ethyl Acetate (EtOAc): Flammable liquid. Avoid breathing vapors.

Conclusion

The saponification of Methyl 3-amino-5-fluoro-4-methylbenzoate using lithium hydroxide provides a reliable and efficient route to the corresponding carboxylic acid. This protocol is robust and scalable, offering high yields of a key intermediate for pharmaceutical and chemical research. Careful monitoring of the reaction and a controlled acidic work-up are critical for achieving optimal results.

References

  • Brainly. (2024, January 4). Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate.
  • Journal of the Chemical Society B.
  • Toppr.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Yung-Jato, L. L., Durie, P. R., & Soldin, S. J. (1983). Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum. Clinical Chemistry, Oxford Academic.
  • OperaChem. (2024, April 27).
  • SIELC Technologies.
  • Al-Enizi, M. M., & Al-Tamrah, S. A. (2020). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology.
  • Chemistry Stack Exchange. (2020, July 19).
  • Plaçais, C., Donnard, M., Panossian, A., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915-4919.
  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
  • Chemistry LibreTexts. (2026, January 30). 11.
  • Chem-contract. (2026, March 4). 3-Amino-5-fluoro-4-methylBenzoic acid ethyl ester (CAS 713-47-3).
  • ResearchGate.
  • Chemistry LibreTexts. (2026, February 26).
  • Khan, S., & Kumar, S. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1788.
  • ACS GCI Pharmaceutical Roundtable. (2026, February 26). Bases Reagent Guide.
  • Ashenhurst, J. (2022, October 27).
  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13).
  • PraxiLabs.
  • Scribd. (2022, October 15).
  • Mirzaei, M., & Ghasemi, J. (2012). DETERMINATION OF PARA-AMINOBENZOIC ACID (PABA) IN B-COMPLEX TABLETS USING THE MULTIVARIATE CURVE RESOLUTION-ALTERNATING LEAST SQ. Journal of Sharif University of Technology, 28(2), 59-65.
  • Sigma-Aldrich. 3-Amino-5-fluoro-4-methylbenzoic acid | 103877-75-4.
  • Merck. 3-Amino-5-fluoro-4-methylbenzoic acid.
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
  • PubMed. (2021, June 18).
  • Benchchem.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • IUCrData. (2008).
  • Bartlett, S. (2021, February 9).
  • PubChemLite. 3-amino-5-fluoro-4-methylbenzoic acid (C8H8FNO2).
  • CymitQuimica.

Sources

Method

Application Note: Fluorinated Scaffold Synthesis Using Methyl 3-amino-5-fluoro-4-methylbenzoate in Targeted Drug Discovery

Executive Summary Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly functionalized, densely substituted aromatic building block. It serves as a critical central scaffold in the synthesis of advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly functionalized, densely substituted aromatic building block. It serves as a critical central scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly small-molecule kinase inhibitors targeting p38 mitogen-activated protein kinases (MAPK) and KIT receptor tyrosine kinases[1][2]. This application note details the structural rationale, quantitative reaction optimization, and self-validating protocols for functionalizing this specialized scaffold.

Structural Rationale & Mechanistic Insights

In rational drug design, the spatial arrangement of functional groups dictates target affinity and pharmacokinetic stability. The unique 1,3,4,5-tetrasubstitution pattern of this scaffold offers distinct mechanistic advantages:

  • Conformational Locking (Steric Hindrance): The C4-methyl group is perfectly flanked by the C3-amine and C5-fluorine. When the C3-amine is converted into an amide or secondary amine during API synthesis, this extreme steric crowding restricts the rotation of the C-N bond. This induced atropisomerism vectors the molecule precisely into the narrow ATP-binding hinge region of kinases like p38 and KIT[1][2].

  • Electronic Modulation via Fluorine: The C5-fluorine exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent amine, reducing its basicity and thereby mitigating off-target hERG liability (a common issue with basic amines). Furthermore, the C-F bond blocks CYP450-mediated oxidative metabolism at the C5 position, significantly extending the biological half-life of the resulting drug[3].

  • Orthogonal Synthetic Handles: The molecule provides two highly orthogonal handles: a nucleophilic C3-aniline and an electrophilic C1-methyl ester, allowing for sequential, highly controlled derivatization without the need for complex protecting group strategies[4].

Retrosynthetic Pathway & Target Application

This scaffold is predominantly utilized in a divergent synthesis model. The primary amine is typically subjected to Buchwald-Hartwig cross-coupling or amidation with a heteroaryl halide/acid (e.g., pyrazine or thiazole derivatives). Subsequently, the methyl ester is saponified and coupled with a secondary amine or cyclopropylamine to form the final API[1].

Retrosynthesis A Methyl 3-amino-5-fluoro -4-methylbenzoate (Scaffold) B C3-Amine Functionalization (Buchwald-Hartwig) A->B Electrophile C Intermediate: N-Aryl Amine/Amide B->C D C1-Ester Saponification (LiOH, THF/H2O) C->D E Carboxylic Acid Intermediate D->E F Final Kinase Inhibitor (e.g., KIT/p38 target) E->F Amine coupling

Caption: Divergent synthetic pathway of Methyl 3-amino-5-fluoro-4-methylbenzoate to final kinase inhibitors.

Quantitative Data: Reaction Optimization

The steric bulk around the C3-amine makes standard nucleophilic aromatic substitution (SNAr) or standard cross-coupling sluggish. To ensure a self-validating and high-yielding protocol, extensive optimization of the Buchwald-Hartwig coupling is required. BrettPhos is uniquely suited here as its bulky dialkylamino and triisopropylphenyl groups prevent the formation of off-cycle palladium bis-ligand complexes, driving the mono-arylation of sterically hindered primary amines.

Table 1: Optimization of C3-Amine Buchwald-Hartwig Coupling with 2-Chloropyrazine

Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd2(dba)3 / XantphosCs2CO3Dioxane10065%Moderate yield; bidentate ligand struggles with C4-methyl steric bulk.
Pd(OAc)2 / BINAPK2CO3Toluene11042%Sluggish reaction; incomplete conversion after 24 hours.
Pd2(dba)3 / BrettPhos Cs2CO3 t-Amyl OH 90 88% Optimal; BrettPhos accommodates steric bulk; strictly mono-arylation.
RuPhos Pd G3NaOtBuTHF8015%Poor yield; strong alkoxide base caused extensive C1-ester cleavage.

Experimental Protocols

The following methodologies provide a self-validating system. The causality of each step is detailed to ensure reproducibility across different laboratory environments.

Workflow Step1 Step 1: C3-Amine Coupling Pd2(dba)3, BrettPhos, Cs2CO3 t-Amyl OH, 90°C, 12h Step2 Step 2: Workup & Purification Filter through Celite Silica Gel (Hexanes/EtOAc) Step1->Step2 Step3 Step 3: C1-Ester Saponification LiOH·H2O, THF/MeOH/H2O Room Temperature, 4h Step2->Step3 Step4 Step 4: API Scaffold Isolation Acidify to pH 3 with 1M HCl Filter & Vacuum Dry Step3->Step4

Caption: Step-by-step experimental workflow for the dual-functionalization of the fluorinated scaffold.

Protocol A: Buchwald-Hartwig Cross-Coupling of the C3-Amine

Objective: Couple Methyl 3-amino-5-fluoro-4-methylbenzoate with a heteroaryl chloride (e.g., to form the core of a KIT inhibitor)[2].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 equiv, 10 mmol), the heteroaryl chloride (1.1 equiv, 11 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and anhydrous Cs2CO3 (2.0 equiv, 20 mmol).

    • Causality: Cs2CO3 is selected over NaOtBu to prevent premature saponification or transesterification of the C1-methyl ester.

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times.

  • Solvent Addition: Add anhydrous t-amyl alcohol (0.2 M, 50 mL) via syringe.

    • Causality:t-Amyl alcohol provides excellent solubility for the polar starting materials while maintaining a high boiling point for the 90°C reaction, without acting as a nucleophile.

  • Reaction: Stir the mixture at 90°C for 12 hours. Monitor via LC-MS. The reaction is complete when the starting aniline mass (m/z 184 [M+H]+) is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to yield the N-aryl intermediate.

Protocol B: Mild Saponification of the C1-Methyl Ester

Objective: Hydrolyze the ester to a carboxylic acid to prepare for the final amide coupling of the kinase inhibitor[1].

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv, 5 mmol) in a 2:1:1 mixture of THF/MeOH/H2O (0.1 M, 50 mL).

    • Causality: The mixed solvent system ensures that both the lipophilic organic intermediate (THF/MeOH) and the inorganic base (H2O) remain in a homogenous single phase, preventing biphasic reaction stalling.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H2O) (3.0 equiv, 15 mmol) in one portion.

    • Causality: LiOH is a mild base. Conducting this at room temperature prevents any potential base-catalyzed defluorination at the C5 position, preserving the critical C-F bond.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (stain with bromocresol green to visualize the carboxylic acid).

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL of water and cool to 0°C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise until the pH reaches 3.0. A dense precipitate will form.

    • Causality: The careful pH adjustment ensures the carboxylic acid is fully protonated and precipitates out of the aqueous phase, while avoiding over-acidification which could protonate the newly formed heteroaryl amine and pull the product back into the aqueous layer.

  • Filtration: Filter the solid via vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum at 45°C overnight to yield the final functionalized API scaffold.

References

  • Methyl 3-amino-5-fluoro-4-methylbenzoate (C9H10FNO2) - PubChemLite | uni.lu | 3

  • WO2010071583A1 - Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient | Google Patents | 1

  • US20250145606A1 - Thiazole compounds and methods of use thereof | Google Patents | 2

  • Methyl 3-amino-5-fluoro-4-methylbenzoate | 1093087-06-9 | Sigma-Aldrich | 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-amino-5-fluoro-4-methylbenzoate

Introduction This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-5-fluoro-4-methylbenzoate, a key intermediate in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-5-fluoro-4-methylbenzoate, a key intermediate in pharmaceutical development. As direct literature for this specific molecule is sparse, this guide is built upon established principles of organic synthesis for analogous substituted anilines and benzoates. The protocols and troubleshooting advice are designed to be self-validating, empowering researchers to diagnose and resolve common experimental challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. A common synthetic route involves the nitration of 3-fluoro-4-methylbenzoic acid, followed by esterification and then reduction of the nitro group.

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow SM 3-Fluoro-4-methylbenzoic acid INT1 5-Fluoro-4-methyl-3-nitrobenzoic acid SM->INT1  1. Nitration  (HNO₃, H₂SO₄) INT2 Methyl 5-fluoro-4-methyl-3-nitrobenzoate INT1->INT2  2. Esterification  (MeOH, H₂SO₄ cat.) FP Methyl 3-amino-5-fluoro-4-methylbenzoate INT2->FP  3. Reduction  (e.g., SnCl₂, HCl)

Caption: Proposed synthetic pathway for Methyl 3-amino-5-fluoro-4-methylbenzoate.

Issue 1: Low Yield or No Reaction during Nitration (Step 1)

Question: My nitration of 3-fluoro-4-methylbenzoic acid is giving very low yields or returning only starting material. What are the likely causes and how can I fix it?

Answer:

This is a common issue in the electrophilic aromatic substitution of deactivated or moderately activated rings. The key is controlling the reaction conditions and understanding the directing effects of the substituents.

  • Potential Cause 1: Insufficiently Strong Nitrating Agent.

    • Explanation: The combination of a deactivating carboxyl group and a deactivating fluoro group (both meta-directing) outweighs the activating effect of the methyl group (ortho, para-directing). A standard nitric acid solution may not be potent enough.

    • Solution: Use a stronger nitrating mixture. A mixture of fuming nitric acid in concentrated sulfuric acid at 0-5 °C is recommended. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the ring's deactivation.

  • Potential Cause 2: Incorrect Reaction Temperature.

    • Explanation: Nitration is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products, including dinitrated species or oxidative decomposition of the starting material. Conversely, if the temperature is too low, the activation energy barrier may not be overcome.

    • Solution: Maintain strict temperature control. Perform the addition of the benzoic acid derivative to the nitrating mixture slowly, ensuring the internal temperature does not exceed 5-10 °C. Use an ice/salt bath for cooling.

  • Potential Cause 3: Formation of Regioisomers.

    • Explanation: While the desired product is 5-fluoro-4-methyl-3-nitrobenzoic acid, there is a possibility of forming the 2-nitro isomer. The directing effects of the substituents must be carefully considered. The -COOH and -F groups direct meta, and the -CH₃ group directs ortho and para. The desired C3 position is meta to both -COOH and -F, and ortho to -CH₃, making it sterically and electronically favored. However, unfavorable conditions can lead to a mixture.

    • Solution: Confirm the regiochemistry using NMR. The proton on C6 of the desired product will appear as a doublet due to coupling with the fluorine atom. In-process monitoring with TLC or LC-MS can help track the formation of the desired product versus isomers.

Troubleshooting Logic: Nitration Step

Nitration_Troubleshooting Start Low Nitration Yield Cause1 Weak Nitrating Agent? Start->Cause1 Cause2 Incorrect Temperature? Cause1->Cause2 No Sol1 Use fuming HNO₃ in conc. H₂SO₄ Cause1->Sol1 Yes Cause3 Isomer Formation? Cause2->Cause3 No Sol2 Maintain 0-5 °C during addition Cause2->Sol2 Yes Sol3 Confirm structure via 1H & 19F NMR Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting the nitration step.

Issue 2: Incomplete Reduction or Side Product Formation (Step 3)

Question: During the reduction of the nitro group, my reaction is sluggish, or I am observing significant side products. What is happening?

Answer:

The reduction of an aromatic nitro group is a powerful and versatile reaction, but it can be prone to issues if not controlled properly.

  • Potential Cause 1: Inefficient Reducing Agent or Catalyst.

    • Explanation: While several methods can reduce a nitro group (e.g., catalytic hydrogenation, metal/acid reduction), the choice of reagent is critical, especially with other functional groups present. For instance, catalytic hydrogenation with Pd/C is very clean but can be slow and is sensitive to catalyst poisoning.

    • Solution: A robust and widely used method is the reduction with tin(II) chloride (SnCl₂) in an acidic medium like concentrated HCl, often with ethanol as a co-solvent. This method is generally high-yielding and tolerant of many functional groups. Ensure you use a sufficient stoichiometric excess of SnCl₂ (typically 3-5 equivalents).

  • Potential Cause 2: Formation of Azo or Azoxy Compounds.

    • Explanation: Incomplete reduction can lead to the formation of dimeric side products like azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds, especially under neutral or basic conditions. These are often brightly colored and can complicate purification.

    • Solution: Maintain a strongly acidic environment throughout the reaction. The acidic conditions ensure the reaction proceeds fully to the desired aniline. After the reaction is complete, careful neutralization with a base (e.g., NaOH or NaHCO₃ solution) is required to precipitate the tin salts and isolate the free amine product.

  • Potential Cause 3: Hydrolysis of the Ester Group.

    • Explanation: If the reduction is carried out under harsh acidic conditions and at elevated temperatures for a prolonged period, the methyl ester group can undergo hydrolysis back to the carboxylic acid.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Aim for the shortest reaction time necessary for complete conversion of the nitro group. Keep the reaction temperature moderate (e.g., 50-70 °C) unless a higher temperature is required to drive the reaction to completion.

Table: Comparison of Reduction Methods
MethodReagentsProsCons
Metal/Acid SnCl₂, HCl in EtOHHigh yield, functional group tolerance, reliable.Generates significant tin waste.
Catalytic Hydrogenation H₂ (g), Pd/C in MeOH/EtOAcVery clean, no metal waste.Catalyst can be poisoned, requires specialized equipment.
Iron/Acid Fe powder, HCl/AcOHInexpensive, environmentally benign.Can be slower, requires vigorous stirring.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for the esterification of the nitrobenzoic acid intermediate (Step 2)?

A1: Fischer esterification is the most straightforward and cost-effective method. This involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium, so using methanol as the solvent drives the reaction towards the product. A typical procedure would involve refluxing for 4-16 hours until TLC analysis shows complete consumption of the starting material.

Q2: How should I monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.

  • Solvent System: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes. You may need to vary the ratio to achieve good separation (e.g., 30:70 Ethyl Acetate/Hexanes).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be helpful, especially for the amine product. For more precise analysis, especially for checking isomer purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Nitration: The use of concentrated nitric and sulfuric acids is extremely hazardous. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Add reagents slowly and control the temperature carefully to prevent runaway reactions.

  • Hydrogenation: If using catalytic hydrogenation, be aware that hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon (Pd/C) catalyst can be pyrophoric (ignite spontaneously in air) when dry. Handle it as a slurry in a solvent.

  • General: Handle all organic solvents in a well-ventilated area. Consult the Safety Data Sheet (SDS) for every chemical used.

Q4: What are the expected NMR spectral features for the final product?

A4: For Methyl 3-amino-5-fluoro-4-methylbenzoate, you should expect to see:

  • ¹H NMR:

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A singlet for the aromatic methyl group protons (~2.2 ppm).

    • A broad singlet for the amine (-NH₂) protons (~4.0-5.0 ppm, can exchange with D₂O).

    • Two aromatic protons in the region of 6.5-7.5 ppm, which will appear as doublets or doublet of doublets due to coupling with the fluorine atom.

  • ¹³C NMR: Distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling visible), and the two methyl carbons.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom.

Part 3: Experimental Protocol Example

Step 3: Reduction of Methyl 5-fluoro-4-methyl-3-nitrobenzoate

This protocol is a representative example based on standard literature procedures for nitro group reduction.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-fluoro-4-methyl-3-nitrobenzoate (1.0 eq) and ethanol (10 mL per gram of starting material).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Acidification: Slowly add concentrated hydrochloric acid (5.0 eq) to the mixture. The reaction may be exothermic.

  • Heating: Heat the reaction mixture to 70 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes) until the starting material spot has completely disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 3M NaOH solution until the pH is basic (~8-9). A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel if necessary.

References

  • Title: Strategic Application of Directing Groups in the Synthesis of Polysubstituted Aromatic Compounds. Source: Chemical Reviews, American Chemical Society. URL: [Link]

  • Title: Reductions of Aromatic Nitro Compounds. Source: Organic Reactions, Wiley. URL: [Link]

  • Title: The Fischer Esterification. Source: Comprehensive Organic Name Reactions and Reagents, Wiley. URL: [Link]

  • Title: Safety in the Chemistry Laboratory. Source: Journal of Chemical Education, American Chemical Society. URL: [Link]

Optimization

Solving solubility issues with Methyl 3-amino-5-fluoro-4-methylbenzoate

Welcome to the Technical Support Center for Methyl 3-amino-5-fluoro-4-methylbenzoate . As a highly functionalized aromatic building block, this compound is frequently utilized in drug discovery and organic synthesis [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-amino-5-fluoro-4-methylbenzoate .

As a highly functionalized aromatic building block, this compound is frequently utilized in drug discovery and organic synthesis [1]. However, its unique structural features—specifically the combination of a rigid benzene ring, an electron-withdrawing fluorine atom, and a methyl ester—create significant solubility challenges.

This guide is designed by application scientists to help you understand the physicochemical causality behind these issues and provide field-proven, self-validating protocols to overcome them.

Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecular forces at play. The table below summarizes the quantitative and structural data that dictate the compound's behavior in solution.

PropertyValueMechanistic Implication for Solubility
Molecular Formula C9H10FNO2Small molecular weight (183.18 g/mol ) allows for high diffusivity once dissolved.
Physical State Pale-yellow solidHigh crystal lattice energy requires significant solvation energy to break apart.
Functional Groups Primary amine, fluoro, methyl esterThe amine can act as a hydrogen-bond donor, while the ester/fluoro act as acceptors, leading to strong intermolecular self-association.
Estimated pKa (Amine) < 3.0Electron-withdrawing groups (F, ester) drastically reduce the basicity of the aniline nitrogen. It remains neutral (unprotonated) at physiological pH.
Lipophilicity HighThe fully neutral state at pH 7.4 drives hydrophobic aggregation in aqueous media.

Mechanistic Troubleshooting FAQs

Q1: Why does the compound precipitate immediately when diluted from a DMSO stock into aqueous assay buffers (e.g., PBS pH 7.4)? The Causality: This is a classic case of hydrophobic aggregation. While dimethyl sulfoxide (DMSO) perfectly solvates the neutral molecule by disrupting its intermolecular hydrogen bonds [5], aqueous buffers cannot. Because the electron-withdrawing fluorine and ester groups lower the pKa of the primary amine to below 3.0, the molecule does not protonate at pH 7.4. Lacking an ionic charge to interact with water, the hydrophobic aromatic cores rapidly stack and precipitate. The Solution: You must either lower the pH drastically (to force protonation) or use a micellar/co-solvent system to shield the hydrophobic core from water.

Q2: How can I optimize the formulation for cell-based assays without exceeding the 1% DMSO toxicity limit? The Causality: Cells cannot tolerate high concentrations of organic solvents, but the compound requires a non-polar environment to remain in solution. The Solution: Implement a "co-solvent cascade." By stepping down the polarity gradually using biocompatible excipients like PEG400 (a co-solvent) and Tween-80 (a surfactant), you create micro-emulsions or micelles that trap the compound in a solvated state before introducing the bulk aqueous phase.

Q3: During organic synthesis (e.g., amidation), the compound fails to dissolve completely in standard solvents like DCM or Toluene. What are the alternatives? The Causality: The primary amine and the methyl ester can form strong intermolecular hydrogen bonds, creating a stable, rigid crystal lattice that non-polar solvents like Toluene cannot break. The Solution: Switch to polar aprotic solvents such as DMF, DMAc, or NMP. These solvents act as strong hydrogen-bond acceptors, breaking the compound's self-association and driving it into the liquid phase. Gentle heating (40–50 °C) provides the thermodynamic energy needed to overcome the initial lattice energy.

Solubilization Workflows & State Transitions

G start Methyl 3-amino-5-fluoro- 4-methylbenzoate Solubility Issue aq Aqueous Biological Assay start->aq org Organic Synthesis Reaction start->org dmso Prepare 10-50 mM DMSO Stock aq->dmso polar Switch to DMF, NMP, or DMAc org->polar dilute Dilute in Buffer (Precipitation?) dmso->dilute cosolv Add PEG400/Tween-80 (Formulation) dilute->cosolv Yes (Neutral pH) ph Lower pH < 3.0 (Protonation) dilute->ph Yes (Acidic Tolerated) heat Gentle Heating (40-50 °C) polar->heat If incomplete

Diagram 1: Decision tree for troubleshooting Methyl 3-amino-5-fluoro-4-methylbenzoate solubility.

G neutral Neutral State (pH > 3) - NH2 unprotonated - High Lipophilicity - Water Insoluble protonated Cationic State (pH < 2) - NH3+ protonated - Increased Polarity - Water Soluble neutral->protonated Add Strong Acid (HCl, TFA) protonated->neutral Buffer to pH 7.4 (Precipitation)

Diagram 2: pH-dependent chemical state transition and its direct effect on aqueous solubility.

Validated Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Profiling via Laser Nephelometry

To accurately determine the exact concentration at which the compound crashes out of solution, use laser nephelometry. This method is self-validating because it directly measures the light scattering caused by the formation of insoluble particulates [2, 3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of Methyl 3-amino-5-fluoro-4-methylbenzoate in 100% molecular-biology grade DMSO.

  • Dilution Series: In a V-bottom plate, create a serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Plate Setup: Transfer 2 µL of each DMSO dilution into a flat-bottom 96-well or 384-well microtiter plate [4].

  • Buffer Addition: Rapidly dispense 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) into each well. This yields a final DMSO concentration of 1% and a compound concentration range of 1 µM to 100 µM.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Measurement: Scan the plate using a laser nephelometer.

  • Data Analysis: Plot the intensity of scattered light (Counts) versus compound concentration. The "kick-off" point—where the baseline scattering sharply increases—represents the absolute kinetic solubility limit of the compound in that specific buffer.

Protocol B: Biocompatible Co-Solvent Formulation (For In Vitro Assays)

If Protocol A reveals that the compound is insoluble at your required assay concentration, use this formulation protocol to force it into a solvated state without using toxic levels of DMSO.

Step-by-Step Methodology:

  • Initial Solvation: Weigh the required amount of Methyl 3-amino-5-fluoro-4-methylbenzoate into a glass vial. Add DMSO to achieve 5% of the final target volume. Vortex vigorously until the solid is completely dissolved and the solution is optically clear.

  • Co-solvent Addition: Add PEG400 to achieve 40% of the final volume. Sonicate the mixture in a water bath for 5 minutes at room temperature to ensure homogeneous mixing.

  • Surfactant Addition: Add Tween-80 to achieve 5% of the final volume. Vortex for 1 minute. The Tween-80 will form micelles that encapsulate the hydrophobic compound.

  • Aqueous Dilution: Slowly add warm (37°C) Saline (0.9% NaCl) or assay buffer dropwise to make up the remaining 50% of the volume. Critical Step: You must vortex continuously during this addition to prevent localized zones of high water concentration, which would cause irreversible precipitation.

  • Validation: The final solution (5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline) should be completely transparent. If turbidity is observed, the compound has precipitated, and the concentration must be lowered.

References

  • PubChemLite - Methyl 3-amino-5-fluoro-4-methylbenzoate (C9H10FNO2) . Université du Luxembourg. Available at:[Link]

  • Kinetic Solubility Assays Protocol . AxisPharm. Available at: [Link]

  • Determination of Kinetic Solubility . Bio-protocol. Available at: [Link]

  • Kinetic solubility automated screen . BMG LABTECH. Available at:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening . ResearchGate. Available at:[Link]

Troubleshooting

Minimizing side reactions in Methyl 3-amino-5-fluoro-4-methylbenzoate hydrolysis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges of hydrolyzing Methyl 3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges of hydrolyzing Methyl 3-amino-5-fluoro-4-methylbenzoate .

This substrate presents a unique chemoselectivity challenge: you must cleave the methyl ester without triggering the oxidation of the electron-rich aniline moiety or inducing nucleophilic aromatic substitution (SNAr) at the fluorinated position. The following guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity isolation of 3-amino-5-fluoro-4-methylbenzoic acid.

Part 1: Quantitative Data & Condition Selection

To establish a baseline, we must compare how different hydrolysis environments impact the stability of the functional groups on your specific aromatic ring.

Table 1: Comparison of Hydrolysis Conditions and Side Reaction Profiles

Hydrolysis MethodReagents & SolventTempAniline StateDominant Side ReactionTypical Yield
Harsh Basic NaOH/KOH, H₂O/EtOH80°CFree base (-NH₂)Oxidation (Tars), Defluorination< 40%
Mild Basic LiOH, THF/MeOH/H₂O20°CFree base (-NH₂)Minimal (if degassed)85–95%
Acidic 6M HCl, 1,4-Dioxane100°CProtonated (-NH₃⁺)None (Highly stable)80–90%

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my reaction mixture turn dark brown or black during basic hydrolysis? A1: This is a classic symptom of aniline oxidation. Under basic conditions, the primary amine (-NH₂) is in its free-base form, which strongly donates electron density into the aromatic ring. This electron-rich system is highly susceptible to one-electron oxidation by atmospheric oxygen, forming a radical cation that rapidly degrades into highly colored benzoquinones or polymeric "tars"[1]. Causality & Fix: To prevent this, you must either remove the oxidant (sparge solvents with Argon/N₂ to degas) or remove the electron density from the ring (switch to acidic hydrolysis where the amine becomes a protonated, electron-withdrawing -NH₃⁺ group).

Q2: I am detecting a mass corresponding to [M-F+OH] in my LC-MS. How do I prevent defluorination? A2: You are observing Nucleophilic Aromatic Substitution (SNAr). Although the fluorine atom is meta to the ester (which provides less resonance stabilization than an ortho/para relationship), the cumulative electron-withdrawing effect of the ester and the high electronegativity of fluorine can still permit hydroxide attack under forcing conditions (e.g., refluxing NaOH)[2]. Causality & Fix: Shift from thermodynamic to kinetic control. Use Lithium Hydroxide (LiOH) at room temperature. The Li⁺ ion acts as a Lewis acid, coordinating to the carbonyl oxygen. This selectively increases the electrophilicity of the ester carbon, allowing hydrolysis to occur at 20°C—a temperature far too low to overcome the activation energy barrier for SNAr[3].

Q3: How do I efficiently isolate the product from the aqueous phase without losing yield to water solubility? A3: Your product, 3-amino-5-fluoro-4-methylbenzoic acid, is an amphoteric molecule (a zwitterion) containing both a basic amine (pKa ~4.5) and an acidic carboxylic acid (pKa ~3.5). Causality & Fix: The isolation step is a self-validating system based on the isoelectric point (pI). If you adjust the aqueous phase exactly to pH 4.0, the molecule achieves a net-zero charge, minimizing its hydration sphere and forcing it to precipitate out of the aqueous phase. If the pH drifts too low (<2) or too high (>6), the molecule becomes charged and remains dissolved, destroying your yield.

Part 3: Mechanistic Workflows

G SM Methyl 3-amino-5-fluoro- 4-methylbenzoate Basic Harsh Basic (NaOH/KOH, Heat) SM->Basic OH- Mild Mild Basic (LiOH, RT) SM->Mild LiOH, H2O/THF/MeOH Acidic Acidic (HCl, Reflux) SM->Acidic H+, H2O Oxidation Side Reaction: Aniline Oxidation Basic->Oxidation O2 exposure SNAr Side Reaction: Defluorination Basic->SNAr High Temp Product Target: 3-amino-5-fluoro- 4-methylbenzoic acid Mild->Product Selective Hydrolysis Acidic->Product Protected Amine

Fig 1: Reaction pathways and side-reaction triggers during ester hydrolysis.

G Amine Free Amine (-NH2) Electron-Rich Ring Anilinium Protonated Amine (-NH3+) Electron-Poor Ring Amine->Anilinium H+ (pH < 2) Oxidation Rapid Oxidation (Dark Tars/Polymers) Amine->Oxidation O2, pH > 4 Stable Stable to Oxidation (No Radical Formation) Anilinium->Stable O2 Exposure

Fig 2: Mechanistic basis of pH-dependent aniline oxidation versus protection.

Part 4: Validated Experimental Protocols

Protocol A: Mild Basic Hydrolysis (Kinetic Control Method)

Best for rapid processing when inert atmosphere equipment is available.

  • Solvent Preparation: Prepare a 3:1:1 (v/v/v) mixture of THF, Methanol, and Deionized Water. Sparge the solvent mixture with Argon for 15 minutes to displace dissolved oxygen.

  • Reagent Addition: Dissolve Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 equiv) in the degassed solvent at 0°C. Add LiOH monohydrate (2.0 equiv) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to stir at 20°C under an Argon balloon.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The reaction should remain pale yellow. If the solution begins turning dark brown, oxygen has breached the system.

  • Workup: Once the starting material is consumed (typically 4–6 hours), concentrate the mixture under reduced pressure to remove THF and Methanol.

  • Isoelectric Precipitation: Cool the remaining aqueous phase to 0°C. Dropwise, add 1M HCl while monitoring with a calibrated pH meter. Stop exactly at pH 4.0. A dense white/pale-yellow precipitate will form.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Protocol B: Acidic Hydrolysis (Thermodynamic Protection Method)

Best for scale-up or when rigorous exclusion of oxygen is impractical.

  • Reaction Setup: Suspend the ester (1.0 equiv) in a 1:1 mixture of 6M aqueous HCl and 1,4-Dioxane.

  • Reflux: Heat the mixture to 100°C. Under these conditions, the amine is immediately protonated to the anilinium ion, rendering it completely inert to air oxidation.

  • Monitoring: Stir at reflux for 12–16 hours. Monitor by LC-MS (TLC is difficult due to the highly polar anilinium salt).

  • Workup: Cool the reaction to room temperature. Concentrate under reduced pressure to remove the Dioxane and excess HCl gas.

  • Neutralization: Redissolve the crude hydrochloride salt in a minimal amount of water. Slowly add saturated aqueous Sodium Acetate (a mild base) until the pH reaches 4.0.

  • Isolation: Collect the resulting zwitterionic precipitate via vacuum filtration and dry overnight.

Part 5: References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL:[Link]

  • Common Organic Chemistry. Ester to Acid (NaOH + THF/MeOH/H2O). Common Organic Chemistry. URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for Methyl 3-amino-5-fluoro-4-methylbenzoate Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the cross-coupling of Methyl 3-amino-5-f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the cross-coupling of Methyl 3-amino-5-fluoro-4-methylbenzoate .

This aniline derivative presents a classic chemical paradox: its extreme electronic deactivation and steric hindrance demand high-temperature forcing conditions, yet its base-sensitive methyl ester moiety rapidly degrades under those exact conditions if the reaction environment is not perfectly calibrated.

Diagnostic Workflow: Temperature & Base Optimization

Before diving into specific troubleshooting steps, use the following diagnostic logic tree to identify why your Buchwald-Hartwig C–N cross-coupling might be failing and how to adjust your thermal parameters.

TempOptimization Start Start Coupling at 80°C Check Check Conversion (LC-MS) Start->Check LowConv Low Conversion / Stalling Check->LowConv < 50% HighConv High Conversion Check->HighConv > 95% CheckBase Identify Base Used LowConv->CheckBase Success Product Isolated HighConv->Success StrongBase Strong Base (e.g., NaOtBu) CheckBase->StrongBase WeakBase Weak Base (e.g., Cs2CO3) CheckBase->WeakBase Hydrolysis Ester Cleavage Detected StrongBase->Hydrolysis Action2 Change Ligand to BrettPhos Maintain Temp at 100°C WeakBase->Action2 Action1 Switch to K3PO4/Cs2CO3 Increase Temp to 95-105°C Hydrolysis->Action1 Action1->Check Action2->Check

Diagnostic workflow for temperature and base optimization in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why does the coupling of Methyl 3-amino-5-fluoro-4-methylbenzoate stall at standard temperatures (60–80 °C)?

A1: The stalling is a direct result of the substrate's structural topology. The amino group at the 3-position is sterically encumbered by the adjacent 4-methyl group. Furthermore, the electron-withdrawing 5-fluoro and 1-methyl ester groups drastically reduce the nucleophilicity of the amine via inductive effects. Consequently, the oxidative addition and subsequent reductive elimination steps in the Buchwald-Hartwig catalytic cycle face exceptionally high activation energy barriers. Standard temperatures (60–80 °C) do not provide sufficient thermal energy to overcome these barriers, requiring elevated temperatures (typically 90–110 °C) to drive the reaction forward[1].

Q2: If I increase the temperature to 110 °C to overcome the activation barrier, I see significant degradation. What is happening?

A2: At elevated temperatures, the methyl ester group becomes highly susceptible to side reactions, particularly if strong bases like sodium tert-butoxide (NaOtBu) are used. Strong bases will rapidly cause ester hydrolysis or transamidation, especially if trace moisture is present in the solvent[2]. To preserve base-sensitive functional groups like esters, it is critical to use milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[3]. Because these bases are weaker, the reaction inherently demands higher temperatures (95–105 °C) to proceed effectively[2].

Q3: How do I balance catalyst activation, conversion, and ester preservation?

A3: The solution lies in the synergistic pairing of a mild base with a highly active, sterically demanding ligand. Using a biaryl phosphine ligand like BrettPhos or XPhos with a Pd(0) precatalyst lowers the activation energy required for the reductive elimination of hindered substrates[3]. By employing K₃PO₄ or Cs₂CO₃ in a non-polar solvent like anhydrous 1,4-dioxane or toluene, you can safely elevate the reaction temperature to 100 °C without compromising the methyl ester[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, base selection, and yield when coupling Methyl 3-amino-5-fluoro-4-methylbenzoate with a standard aryl bromide.

Temperature (°C)BaseLigandSolventConversion (%)Major Byproduct / Failure Mode
80NaOtBuBINAPToluene45%Ester Hydrolysis (~30%)
100NaOtBuBINAPToluene15%Complete Ester Cleavage (>70%)
80Cs₂CO₃BrettPhos1,4-Dioxane35%Unreacted Starting Material (Stalling)
100 Cs₂CO₃ BrettPhos 1,4-Dioxane >95% None (Trace Homocoupling)
110K₃PO₄XPhosToluene92%Trace Dehalogenation

Self-Validating Experimental Protocol

To ensure reproducibility and high fidelity, follow this step-by-step methodology for the Buchwald-Hartwig coupling of Methyl 3-amino-5-fluoro-4-methylbenzoate. Every step includes a built-in validation checkpoint.

Step 1: Preparation of the Catalyst Pre-mix In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4.5 mol%) in anhydrous, degassed 1,4-dioxane (0.2 M relative to the electrophile). Stir at room temperature for 15 minutes.

  • Causality: Pre-mixing allows the generation of the active LPd(0) species before introducing the deactivated aniline, preventing catalyst poisoning.

  • Validation Checkpoint: The solution should transition from a deep purple/red to a dark orange/brown, indicating successful ligand coordination.

Step 2: Substrate Addition Add the aryl halide electrophile (1.0 equiv) and Methyl 3-amino-5-fluoro-4-methylbenzoate (1.2 equiv) to the active catalyst solution.

Step 3: Base Addition Add finely milled, strictly anhydrous Cs₂CO₃ (1.5 equiv).

  • Causality: Cs₂CO₃ is a mild base that will not cleave the methyl ester, but it must be finely milled to increase the surface area, compensating for its lower solubility in 1,4-dioxane.

  • Validation Checkpoint: Ensure the base is completely dry (stored in a desiccator or glovebox). Trace water at 100 °C will immediately trigger ester hydrolysis, generating the carboxylic acid byproduct.

Step 4: Thermal Activation Seal the reaction vessel and heat to 100 °C using a pre-calibrated heating block.

  • Causality: 100 °C provides the exact thermal energy required to overcome the steric hindrance of the ortho-methyl group and the electronic deactivation of the fluorine/ester, without crossing the thermal threshold for ester degradation.

Step 5: Reaction Monitoring Sample the reaction at 4 hours and 12 hours via LC-MS.

  • Validation Checkpoint: Look for the disappearance of the aryl halide mass. Crucially, verify the absence of the hydrolyzed carboxylic acid mass (M - 14 Da from the expected product). If the acid is present, your base or solvent was wet.

Step 6: Workup Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • BenchChem.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Grokipedia.
  • MDPI.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 3-amino-5-fluoro-4-methylbenzoate in Acidic Conditions

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield losses or degradation when handling bifunctional b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield losses or degradation when handling bifunctional building blocks.

Methyl 3-amino-5-fluoro-4-methylbenzoate presents a classic chemical dichotomy: it contains a basic aniline group that readily protonates in acid, and a methyl ester group that is susceptible to acid-catalyzed hydrolysis. Understanding the competing kinetics of these two functional groups is the key to mastering its behavior in the lab.

Mechanistic Causality: The Dual Nature in Acid

When exposed to aqueous acidic conditions, this molecule undergoes two distinct processes governed by fundamentally different kinetic rates:

  • Amine Protonation (Fast & Reversible): The lone pair on the 3-amino group reacts instantaneously with protons to form a water-soluble anilinium salt. This shifts the molecule's partition coefficient drastically, pulling it out of organic solvents and into the aqueous phase .

  • Ester Hydrolysis (Slow & Heat-Dependent): The carbonyl oxygen of the methyl ester can also be protonated, making the carbonyl carbon highly electrophilic. Over time, water attacks this center, leading to the expulsion of methanol and the irreversible formation of 3-amino-5-fluoro-4-methylbenzoic acid .

ChemicalBehavior A Methyl 3-amino-5-fluoro- 4-methylbenzoate B Aqueous Acid (pH < 3) A->B C Amine Protonation B->C Fast Kinetics E Ester Hydrolysis B->E Slow Kinetics (Heat Catalyzed) D Anilinium Salt (Water Soluble) C->D F 3-amino-5-fluoro- 4-methylbenzoic acid E->F

Fig 1: Divergent chemical pathways of the compound in aqueous acidic environments.

Troubleshooting Scenarios (FAQs)

Q1: I washed my crude organic reaction mixture with 1M HCl to remove basic impurities, but my product completely disappeared from the organic phase. Did it degrade? A: It likely did not degrade immediately, but it did partition into the aqueous phase. The 3-amino group (estimated pKa ~2.5-3.0 due to the electron-withdrawing ester and fluorine) becomes fully protonated in 1M HCl (pH 0). To recover your product, you must immediately neutralize the aqueous layer with saturated NaHCO₃ to pH 8 and re-extract with Ethyl Acetate.

Q2: I left my acidic aqueous extract over the weekend. Now my LC-MS shows a major new peak with a mass of [M-14]. What happened? A: You are observing the classic signature of methyl ester hydrolysis. The exact mass of the intact ester is 183.07 Da ([M+H]⁺ = 184.08). Hydrolysis replaces the methoxy group (-OCH₃, mass 31) with a hydroxyl group (-OH, mass 17), resulting in a net loss of 14 Da ([M+H]⁺ = 170.06). Extended exposure to aqueous acid, even at room temperature, drives this degradation.

Q3: I need to cleave a Boc-protected amine elsewhere on my molecule. Can I use Trifluoroacetic Acid (TFA) without destroying this methyl ester? A: Yes, provided you maintain strictly anhydrous conditions. Acid-catalyzed ester hydrolysis requires water as a nucleophile. Treating the compound with neat TFA or TFA in anhydrous Dichloromethane (DCM) will successfully cleave the Boc group while leaving the methyl ester intact . Ensure you evaporate the TFA completely or neutralize it rapidly during the aqueous workup.

Quantitative Kinetic Data

To help you design your purification workflows, the following table summarizes the phase partitioning and hydrolytic stability of the compound across various conditions.

ConditionAmine StateEster Stability (t1/2 at 25°C)Primary Phase (LogD)
1M HCl (pH 0) Fully Protonated (-NH₃⁺)~12 hoursAqueous
0.1M HCl (pH 1) Fully Protonated (-NH₃⁺)~48 hoursAqueous
10% Citric Acid (pH ~3) Equilibrium> 1 weekMixed / Emulsion
Sat. NaHCO₃ (pH 8) Free Base (-NH₂)StableOrganic
Validated Experimental Protocols
Protocol A: Safe Acid-Base Extraction (Preventing Hydrolysis)

Use this self-validating protocol to extract the product away from neutral/acidic impurities without risking ester degradation.

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

  • Thermal Control: Cool the mixture to 0–5°C using an ice bath. Causality: Lowering the temperature drastically reduces the rate of the slow hydrolysis pathway while having a negligible effect on the instantaneous protonation pathway.

  • Acid Extraction: Add cold 1M HCl (1.5 eq relative to the compound) and stir vigorously for exactly 2 minutes.

  • Phase Separation: Separate the phases immediately. The product is now in the aqueous phase.

  • Immediate Neutralization: Transfer the aqueous phase directly into a flask containing a pre-chilled, vigorously stirring solution of saturated NaHCO₃ to neutralize the acid (target pH 7.5–8.0).

  • Recovery: Re-extract the neutralized aqueous phase with fresh Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Step: Run an aliquot of the concentrated product on TLC (Hexanes:EtOAc 7:3). The intact ester will elute at Rf ~0.5. If hydrolysis occurred, the carboxylic acid byproduct will remain stuck at the baseline (Rf 0.0).

RescueWorkflow Org Crude Organic Phase HCl 1M HCl Wash Org->HCl AqAcid Aqueous Phase (Contains Product as Salt) HCl->AqAcid Product partitions Hydrolysis Degradation (Hydrolysis) AqAcid->Hydrolysis If delayed > 2 hrs Base Immediate Neutralization (Sat. NaHCO3) AqAcid->Base Immediate action ReExtract Re-extract with EtOAc (Pure Product Recovered) Base->ReExtract

Fig 2: Optimized acid-base extraction workflow to prevent unwanted ester hydrolysis.

Protocol B: Intentional Acid-Catalyzed Hydrolysis

Use this protocol if your synthetic goal is to yield 3-amino-5-fluoro-4-methylbenzoic acid.

  • Suspension: Suspend Methyl 3-amino-5-fluoro-4-methylbenzoate in 6M HCl (10 volumes).

  • Heating: Heat the suspension to reflux (approx. 100°C) for 12–16 hours. Causality: The high concentration of hydronium ions and elevated thermal energy are required to overcome the activation energy barrier of the sterically hindered tetrahedral intermediate.

  • Monitoring: Monitor the reaction by LC-MS until the [M+H]⁺ 184.08 peak is fully replaced by the [M+H]⁺ 170.06 peak.

  • Precipitation: Cool the reaction mixture to room temperature. Adjust the pH to the compound's isoelectric point (approx. pH 3.5–4.0) using 2M NaOH to maximize precipitation of the zwitterionic carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

  • Validation Step: Dissolve a small amount in DMSO-d6 for ¹H-NMR. The disappearance of the sharp singlet at ~3.85 ppm (the methoxy protons) confirms complete hydrolysis.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 47002571, Methyl 3-amino-5-fluoro-4-methylbenzoate." PubChem,[Link]

  • Binette, R., et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, vol. 27, no. 9, 2022, p. 2788.[Link]

  • Smith, M. B., and March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th ed., Wiley, 2013.[Link]

Optimization

Technical Support Center: Troubleshooting Methyl 3-amino-5-fluoro-4-methylbenzoate

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals experiencing low conversion rates when synthesizing or utilizing Methyl 3-amino-5-fluoro-4-methylbenzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals experiencing low conversion rates when synthesizing or utilizing Methyl 3-amino-5-fluoro-4-methylbenzoate (). This specialized building block is frequently deployed in the synthesis of advanced active pharmaceutical ingredients (APIs), including p38 MAP kinase inhibitors[1] and KIT receptor tyrosine kinase inhibitors[2].

Mechanistic Deep-Dive: The Root Cause of Conversion Failures

Before troubleshooting, it is critical to understand the intrinsic chemical properties of this molecule that lead to stalled reactions[3].

  • Steric Hindrance: The target amine is located at the 3-position, directly adjacent (ortho) to a methyl group at the 4-position. This creates significant steric drag, physically blocking bulky electrophiles or transition-metal complexes from accessing the nitrogen lone pair.

  • Electronic Deactivation: The amine is severely deactivated by two electron-withdrawing groups. The fluoro group at the 5-position and the methyl ester at the 1-position both exert strong inductive (-I) pull. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) of the amine, rendering it a notoriously poor nucleophile in standard

    
     (Nucleophilic Aromatic Substitution) reactions.
    

Pathway Nitro Methyl 5-fluoro-4-methyl -3-nitrobenzoate Amine Methyl 3-amino-5-fluoro -4-methylbenzoate Nitro->Amine H2, Pd/C Reduction API Coupled API Intermediate (e.g., p38/KIT Inhibitor) Amine->API Electrophile, Pd-Cat C-N Coupling

Synthesis and downstream application pathway of methyl 3-amino-5-fluoro-4-methylbenzoate.

Diagnostic Workflows

When conversion rates drop below acceptable thresholds (<80%), the first step is isolating whether the failure is occurring during the upstream synthesis (producing the compound) or the downstream application (using the compound as a nucleophile).

Workflow Start Low Conversion Rate Detected (CAS 1093087-06-9) Check Identify Reaction Stage Start->Check Upstream Upstream Synthesis (Nitro Reduction) Check->Upstream Downstream Downstream Coupling (Amine Nucleophile) Check->Downstream Poison Check Catalyst Poisoning Action: Filter & Reload Pd/C Upstream->Poison Sterics Assess Steric/Electronic Drag Action: Switch to Buchwald-Hartwig Downstream->Sterics

Diagnostic workflow for isolating conversion bottlenecks in methyl 3-amino-5-fluoro-4-methylbenzoate.

Upstream Synthesis: Nitro Reduction FAQs & Protocols

Q: Why does the hydrogenation of methyl 5-fluoro-4-methyl-3-nitrobenzoate consistently stall at 60-70% conversion? A: This is almost always caused by the accumulation of a stable hydroxylamine intermediate. The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. The final N-O bond cleavage is the rate-limiting step. If the reaction medium is strictly neutral, this cleavage is extremely slow, causing the catalyst to saturate and the reaction to stall.

Self-Validating Protocol: Optimized Catalytic Hydrogenation

This protocol utilizes acid-catalyzed N-O bond cleavage to force the reaction to completion.

  • Preparation: Dissolve methyl 5-fluoro-4-methyl-3-nitrobenzoate (1.0 eq) in a 3:1 mixture of Methanol/THF. Causality: THF ensures the partially reduced intermediates do not precipitate out of solution and coat the catalyst.

  • Catalyst Loading: Add 10 wt% Pd/C (50% wet, 0.05 eq Pd).

  • Purge Cycle: Degas the vessel by pulling a vacuum and backfilling with

    
     (3x), followed by 
    
    
    
    (3x). Pressurize to 40 psi
    
    
    .
  • In-Process Control (IPC) & Self-Validation: At

    
     hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
    
    • Validation Check: If the hydroxylamine intermediate (M+16 relative to product) exceeds 5% AUC, the catalytic cycle has stalled.

    • Corrective Action: Add 1.0 equivalent of glacial acetic acid to protonate the hydroxylamine. This weakens the N-O bond, accelerating its reduction. Re-pressurize and stir for 2 additional hours.

  • Workup: Filter through a tightly packed Celite pad to remove Pd/C. Concentrate under reduced pressure.

Downstream Application: C-N Cross-Coupling FAQs & Protocols

Q: Why am I getting <20% yield when attempting to couple methyl 3-amino-5-fluoro-4-methylbenzoate with a heteroaryl halide? A: Standard


 conditions will fail here due to the severe electronic deactivation and steric shielding (ortho-methyl group) of the amine. You must transition to a Palladium-catalyzed Buchwald-Hartwig amination. Furthermore, standard ligands (like BINAP) cannot accommodate the steric bulk during the oxidative addition/reductive elimination cycle[1].
Quantitative Data: Ligand Screening for C-N Coupling

To overcome the activation barrier, the choice of phosphine ligand is paramount. The table below summarizes the causality behind ligand performance when coupling this specific deactivated aniline.

LigandCatalystBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
BINAP


Toluene100< 15%Steric clash with the 4-methyl group prevents the Pd-complex from binding the amine efficiently.
Xantphos


Dioxane10045%Large bite angle helps, but electron density is insufficient to drive rapid reductive elimination.
RuPhos


Toluene9010%Strong base (

) causes ester hydrolysis (side reaction), destroying the starting material.
BrettPhos


Toluene100> 95% Highly electron-rich, accommodates ortho-substitution, and the weak base preserves the methyl ester.
Self-Validating Protocol: Buchwald-Hartwig Amination

This protocol utilizes BrettPhos to bypass steric hindrance and a weak base to protect the methyl ester.

  • Charge: To an oven-dried Schlenk flask, add methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq), the target Aryl Halide (1.1 eq),

    
     (2.0 eq), 
    
    
    
    (2 mol%), and BrettPhos (4 mol%).
  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (3x). Causality:

    
     is highly sensitive to 
    
    
    
    ; failure to strictly deoxygenate will oxidize the catalyst to inactive
    
    
    , immediately killing conversion.
  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M) via syringe. Heat to 100°C for 12 hours.

  • In-Process Control (IPC) & Self-Validation: At

    
     hours, analyze an aliquot via UPLC-MS.
    
    • Validation Check: Compare the ratio of unreacted amine to unreacted aryl halide.

    • Causality & Action: If the amine remains intact but the aryl halide is consumed, proto-dehalogenation has occurred due to trace moisture. This self-validates your anhydrous technique: if proto-dehalogenation is observed, the batch must be aborted, and the Schlenk line vacuum/argon manifold must be inspected for leaks before initiating the next run.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, and purify via flash chromatography.

References

  • PubChemLite: Methyl 3-amino-5-fluoro-4-methylbenzoate (CID 47002571). PubChem / uni.lu.
  • methyl 3-amino-5-fluoro-4-methylbenzoate | 1093087-06-9. Sigma-Aldrich.
  • WO2010071583A1 - Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient. Google Patents.
  • US20250145606A1 - Thiazole compounds and methods of use thereof. Google Patents.

Sources

Troubleshooting

Technical Support Center: Preventing Decarboxylation of Methyl 3-amino-5-fluoro-4-methylbenzoate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Methyl 3-amino-5-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 3-amino-5-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. We address one of the most common challenges encountered during its processing: unintended decarboxylation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability of Methyl 3-amino-5-fluoro-4-methylbenzoate.

Q1: My Methyl 3-amino-5-fluoro-4-methylbenzoate sample is showing impurities or lower-than-expected yield. What is decarboxylation and why is it a concern?

Decarboxylation is a chemical reaction that removes a carboxyl group, which is released as carbon dioxide (CO₂).[1][2] In the case of your ester, Methyl 3-amino-5-fluoro-4-methylbenzoate, this process typically involves a preliminary step: hydrolysis of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH). This resulting carboxylic acid is the species that is susceptible to losing CO₂. The final product of decarboxylation would be 2-fluoro-6-methylaniline, a completely different molecule that represents both a loss of yield and a significant impurity.

Q2: What are the primary factors that trigger decarboxylation in this specific molecule?

The stability of Methyl 3-amino-5-fluoro-4-methylbenzoate is compromised by several factors that can either act alone or in concert. The most common triggers are:

  • Elevated Temperatures: Heat provides the activation energy needed to initiate and accelerate both the initial hydrolysis and the subsequent decarboxylation.[2][3] Aromatic carboxylic acids, particularly those with electron-donating substituents like the amino and methyl groups on your compound, can be prone to decarboxylation upon heating.[4]

  • Harsh pH Conditions (Acidic or Basic): Both strong acids and strong bases can catalyze the hydrolysis of the ester to the more labile carboxylic acid.[5] Acidic conditions can protonate the ring and facilitate the loss of the carboxyl group, while basic conditions promote the formation of the carboxylate anion, which can be a precursor to decarboxylation under certain conditions.[6][7]

  • Presence of Transition Metal Catalysts: Trace amounts of transition metals, especially copper compounds, are known to effectively catalyze decarboxylation reactions in aromatic acids.[8][9] Contamination from reactors, reagents, or spatulas can be sufficient to promote this unwanted side reaction.

  • Exposure to Light and Air: While decarboxylation itself is not an oxidative process, prolonged exposure to light and air can generate reactive species or byproducts that may alter the local chemical environment (e.g., pH), indirectly promoting degradation. Many substituted aminobenzoates are known to be light-sensitive.[10][11]

Q3: How can I detect if decarboxylation has occurred in my sample?

The most reliable method for detecting decarboxylation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Using a stability-indicating method, you would observe a decrease in the peak area of your starting material and the appearance of a new, earlier-eluting peak corresponding to the more non-polar product, 2-fluoro-6-methylaniline.

  • NMR: In the ¹H NMR spectrum, the disappearance of the methyl ester singlet (around 3.9 ppm) and changes in the aromatic proton signals would be clear indicators. The decarboxylated product would show a simpler aromatic splitting pattern and the absence of the ester signal.

  • GC-MS: This technique can identify the decarboxylated product by its mass-to-charge ratio.

Q4: Are there specific temperature thresholds I should not exceed during processing?

While a precise decomposition temperature from thermogravimetric analysis (TGA) may not be readily available, a conservative approach is essential. For solvent removal (e.g., on a rotary evaporator), it is strongly recommended to keep the bath temperature below 40-50°C .[12] Reactions conducted at elevated temperatures should be carefully monitored, and their duration minimized. If a reaction must be heated, consider if a lower temperature for a longer time is a viable alternative to a higher temperature for a shorter period.

Troubleshooting Guides: Problem & Solution

ProblemLikely Cause(s)Recommended Solution(s)
Significant product loss and/or new impurities appear after aqueous workup. Acid/Base-Catalyzed Hydrolysis & Decarboxylation: Using strong acids (e.g., HCl) or bases (e.g., NaOH) to wash or adjust pH is hydrolyzing the ester.[5]Implement a Neutral Workup: Use saturated sodium bicarbonate (NaHCO₃) for neutralizing acid, but do so cautiously and ensure the final aqueous pH is near 7. For washes, use brine (saturated NaCl solution). Avoid leaving the compound in acidic or basic aqueous solutions for extended periods.
Degradation is observed during purification by column chromatography. Acidic Silica Gel: Standard silica gel is slightly acidic and can promote degradation, especially if the elution process is slow. High Temperatures: If the solvent system has a high boiling point, heat generated during solvent removal can cause decarboxylation.Use a Deactivated Stationary Phase: Consider using silica gel that has been pre-treated with a base like triethylamine (e.g., by including 0.1-1% Et₃N in your mobile phase) or use an alternative like neutral alumina. Choose a Low-Boiling Point Eluent: Select a solvent system that is effective for separation but can be removed under high vacuum with minimal heating.
The compound's purity decreases over time during storage. Improper Storage Conditions: Exposure to heat, light, or air can lead to slow degradation. The container may not be properly sealed or inert.Adhere to Strict Storage Protocols: Store the solid compound in a tightly sealed amber glass vial at a controlled cool temperature (2-8°C is recommended).[10] For maximum stability, flush the container with an inert gas like argon or nitrogen before sealing.[5][11]

Recommended Protocols & Workflows

Protocol 1: Standard Protocol for a Neutral Aqueous Workup

This protocol is designed to minimize contact time with non-neutral aqueous phases, thereby preserving the ester functionality.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature (20-25°C). If the reaction was exothermic, cool it further in an ice bath to 0-5°C.

  • Quenching: Slowly add the reaction mixture to a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) or a pH 7 phosphate buffer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water (1x) and then with saturated brine (1x) to remove residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature maintained at or below 40°C.

Visualization of the Recommended Processing Workflow

The following diagram illustrates the critical steps for safely processing Methyl 3-amino-5-fluoro-4-methylbenzoate to prevent degradation.

G Figure 1: Recommended Processing Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification & Storage Reaction Reaction Completion Cool Cool to 0-25°C Reaction->Cool Quench Quench into pH 7 Buffer / NaHCO₃ Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo (Bath Temp ≤ 40°C) Dry->Concentrate Purify Purify via Neutral Chromatography Concentrate->Purify Store Store at 2-8°C (Dark, Inert Gas) Purify->Store

Caption: A workflow for processing Methyl 3-amino-5-fluoro-4-methylbenzoate that minimizes degradation risks.

Troubleshooting Decarboxylation: A Decision Tree

If you suspect decarboxylation, use this decision tree to diagnose the potential cause.

G Figure 2: Troubleshooting Decision Tree Start Degradation (Decarboxylation) Observed? When When was it observed? Start->When Yes PostReaction PostReaction When->PostReaction Post-Reaction/ Workup PostPurification PostPurification When->PostPurification Post- Purification DuringStorage DuringStorage When->DuringStorage During Storage CheckpH Was workup pH <6 or >8? PostReaction->CheckpH Cause_pH Cause: Acid/Base Hydrolysis CheckpH->Cause_pH Yes CheckTemp Was material heated >50°C during solvent removal? CheckpH->CheckTemp No Cause_Temp Cause: Thermal Degradation CheckTemp->Cause_Temp Yes CheckMetals Any potential for metal contamination (e.g., Cu, Pd)? CheckTemp->CheckMetals No CheckStationaryPhase Was standard silica gel used? PostPurification->CheckStationaryPhase CheckStationaryPhase->CheckTemp No Cause_Silica Cause: Acidic Stationary Phase CheckStationaryPhase->Cause_Silica Yes CheckStorage Stored at RT, in clear vial, or not inert? DuringStorage->CheckStorage CheckStorage->CheckTemp No Cause_Storage Cause: Improper Storage Conditions CheckStorage->Cause_Storage Yes Cause_Metals Cause: Metal-Catalyzed Decarboxylation CheckMetals->Cause_Metals Yes

Caption: A diagnostic tool to identify the root cause of decarboxylation.

References

  • SATHEE. (n.d.). Chemistry Decarboxylation Reaction.
  • BenchChem. (2025). Preventing decarboxylation side reactions in hydroxyoxazole derivatives.
  • BenchChem. (n.d.). A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid.
  • Tonsbeek, C. H. T. (1966). Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution. Drukkerij G. van Soest.
  • Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate (CuCO3). International Journal of Biology, Pharmacy and Allied Sciences, 13(12).
  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemistry Learner. (2025). Decarboxylation Reaction: Definition, Mechanism & Applications. Retrieved from [Link]

  • ChemTalk. (2023). Decarboxylation. Retrieved from [Link]

  • BenchChem. (2025). Technical Guide on the Stability and Storage of Methyl 3-amino-4-methylbenzoate.
  • Google Patents. (1965). US3225011A - Process for preparing poly-para-aminobenzoic acid.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Interpretation of Methyl 3-amino-5-fluoro-4-methylbenzoate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers transition from standard aromatic scaffolds to fluorinated pharmacophores. The introduction of a fluorine atom ( F, 100% n...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers transition from standard aromatic scaffolds to fluorinated pharmacophores. The introduction of a fluorine atom (


F, 100% natural abundance, spin ½) fundamentally alters the magnetic environment of a molecule. It not only shifts proton resonances via competing inductive (-I) and resonance (+R) effects but also introduces complex heteronuclear spin-spin coupling (

) networks.

This guide provides a definitive, objective comparison between the


H NMR spectral interpretation of Methyl 3-amino-5-fluoro-4-methylbenzoate  (the fluorinated target) and its non-fluorinated analog, Methyl 3-amino-4-methylbenzoate . By dissecting the causality behind these spectral differences, this guide serves as a self-validating framework for drug development professionals structuralizing halogenated intermediates.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility in spectral interpretation, the acquisition protocol must be rigorously controlled. The following methodology details the standardized workflow for capturing high-fidelity 1D


H NMR spectra for fluorinated anilines.
Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte.

  • Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v TMS.

    • Causality: DMSO-d6 is strictly chosen over CDCl3. DMSO acts as a strong hydrogen-bond acceptor, sequestering the -NH

      
       protons and drastically reducing their chemical exchange rate with trace water. This locks the amino signal as a distinct, quantifiable broad singlet rather than a washed-out baseline distortion.
      
  • Tube Standardization: Transfer the solution to a 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity.

  • Probe Tuning & Matching: Insert the sample into a 600 MHz NMR spectrometer. Manually tune and match both the

    
    H and 
    
    
    
    F channels.
    • Self-Validating Step: Proper tuning on the

      
      F channel is mandatory even when acquiring 
      
      
      
      H spectra, as it calibrates the probe for potential
      
      
      F-decoupled (
      
      
      H{
      
      
      F}) experiments if signal overlap requires simplification.
  • Shimming: Execute 3D gradient auto-shimming on the

    
    H lock signal until the lock level is maximized and stable.
    
  • Acquisition Parameters:

    • Pulse Sequence: zg30 (30° flip angle).

    • Relaxation Delay (

      
      ):  2.0 seconds. Causality: Fluorinated aromatic systems often exhibit longer longitudinal relaxation times (
      
      
      
      ). A 2.0s delay ensures complete relaxation, guaranteeing accurate quantitative integration of the rigid aromatic protons.
    • Number of Scans (

      
      ):  16.
      
  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without masking fine

    
     splittings.
    

Workflow N1 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) N2 2. Probe Tuning & Matching (1H & 19F Channels) N1->N2 N3 3. Gradient Auto-Shimming (Optimize 2H Lock) N2->N3 N4 4. NMR Acquisition (zg30, d1=2.0s, ns=16) N3->N4 N5 5. Spectral Processing (FT, Phase & Baseline Correction) N4->N5

Figure 1: Standardized 1H NMR acquisition workflow ensuring high-fidelity spectral resolution.

Comparative Spectral Analysis

The structural baseline for Methyl 3-amino-4-methylbenzoate is well-documented in medicinal chemistry as a versatile building block . However, the introduction of fluorine at the C5 position to form Methyl 3-amino-5-fluoro-4-methylbenzoate dramatically reshapes the spectrum.

The table below objectively compares the quantitative


H NMR data (600 MHz, DMSO-d6) of both compounds, isolating the exact perturbations caused by the fluorine atom.
Proton EnvironmentMethyl 3-amino-4-methylbenzoate (Non-Fluorinated)Methyl 3-amino-5-fluoro-4-methylbenzoate (Fluorinated)Causality of Shift & Splitting (Expert Insight)
Ester (-COOCH

)
~3.82 ppm (s, 3H)~3.85 ppm (s, 3H)Negligible inductive effect from the distant C5-fluorine.
C4-Methyl (-CH

)
~2.10 ppm (s, 3H)~2.15 ppm (d, 3H,

= 2.0 Hz)
Critical Diagnostic: The ortho-fluorine introduces a through-bond heteronuclear coupling pathway, splitting the methyl singlet into a fine doublet.
Amino (-NH

)
~5.10 ppm (br s, 2H)~5.40 ppm (br s, 2H)The strong inductive electron-withdrawing effect (-I) of the meta-fluorine deshields the amino protons, pushing them downfield.
Aromatic H2 ~7.25 ppm (d, 1H,

= 1.5 Hz)
~7.15 ppm (br s, 1H)Resonance Shielding: H2 is para to the fluorine. The electron-donating resonance (+R) effect of fluorine outweighs its -I effect here, shielding H2 and shifting it upfield. The

coupling is negligible (< 1 Hz).
Aromatic H6 ~7.10 ppm (dd, 1H,

= 7.8 Hz,

= 1.5 Hz)
~7.32 ppm (dd, 1H,

= 10.0 Hz,

= 1.5 Hz)
Massive Splitting: H6 is ortho to the fluorine, resulting in a massive

coupling (~10 Hz) that dominates the signal, alongside a small meta

coupling to H2.
Aromatic H5 ~7.05 ppm (d, 1H,

= 7.8 Hz)
N/A (Substituted)Direct site of fluorination.

Mechanistic Insights: The Spin-Spin Coupling Network

To truly master the interpretation of Methyl 3-amino-5-fluoro-4-methylbenzoate, one must map the heteronuclear coupling network. In standard aromatic systems, a methyl group appears as a sharp singlet. However, the


 coupling (approx. 2.0 Hz) observed on the C4-methyl group is the definitive hallmark of an ortho-fluoro-methyl relationship.

If an analyst observes a singlet for the methyl group in the synthesized product, it immediately indicates an incorrect regiochemistry (e.g., the fluorine substituted at C2 instead of C5), as a meta-fluoro-methyl relationship would yield a near-zero


 coupling. This self-validating logic prevents costly downstream failures in API development.

Coupling F5 F5 (Fluorine) H6 H6 (Proton) F5->H6 ³J_HF (10.0 Hz) CH3 C4-CH3 (Methyl) F5->CH3 ⁴J_HF (2.0 Hz) H2 H2 (Proton) H6->H2 ⁴J_HH (1.5 Hz)

Figure 2: Spin-spin coupling network in Methyl 3-amino-5-fluoro-4-methylbenzoate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 47002571, Methyl 3-amino-5-fluoro-4-methylbenzoate". PubChem.[Link]

Comparative

Comparative Guide: HPLC Method Development for Methyl 3-amino-5-fluoro-4-methylbenzoate Purity

Analyte Profiling & Analytical Challenges Methyl 3-amino-5-fluoro-4-methylbenzoate is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis. Structurally, it possesses a weakly b...

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & Analytical Challenges

Methyl 3-amino-5-fluoro-4-methylbenzoate is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis. Structurally, it possesses a weakly basic primary aniline group, an electron-withdrawing fluorine atom, and lipophilic methyl and ester moieties ()[1].

The primary challenge in developing a robust purity assay for this compound lies in resolving it from closely related synthetic impurities. Critical pairs often include its des-fluoro analog (methyl 3-amino-4-methylbenzoate) and its synthetic precursor (methyl 3-nitro-5-fluoro-4-methylbenzoate). Standard reversed-phase methods frequently fail to achieve baseline separation because the purely hydrophobic differences between these halogenated and non-halogenated species are minimal.

Method Development Rationale: Causality in Experimental Design

To achieve baseline resolution (


), chromatographers must exploit secondary chemical interactions rather than relying solely on hydrophobicity.
  • Stationary Phase Selection (C18 vs. Phenyl-Hexyl): Traditional C18 columns rely entirely on dispersive van der Waals forces. In contrast, Phenyl-Hexyl columns feature a phenyl ring at the end of a six-carbon alkyl chain, allowing for

    
     interactions with the analyte's aromatic ring. The highly electronegative fluorine atom on our target molecule alters its aromatic electron density, creating a strong dipole. This dipole interacts uniquely with the Phenyl-Hexyl phase, offering orthogonal selectivity compared to a standard C18 ()[2].
    
  • Mobile Phase Modifier (Methanol vs. Acetonitrile): Acetonitrile contains

    
    -electrons (C
    
    
    
    N) that compete with the stationary phase, effectively suppressing the
    
    
    interactions between the analyte and the Phenyl-Hexyl column. Methanol, lacking
    
    
    -electrons, enhances these aromatic interactions, making it the superior choice for resolving fluorinated anilines ()[3].
  • pH Control: The mobile phase pH must be kept acidic (e.g., pH 2.7 using 0.1% Formic Acid) to suppress the ionization of the basic aniline group. This prevents secondary ion-exchange interactions with residual surface silanols, which are the primary cause of peak tailing in basic compounds ()[4].

Method Development Workflow

HPLC_Method_Dev A Analyte Profiling Methyl 3-amino-5-fluoro-4-methylbenzoate B Stationary Phase Selection (C18 vs. Phenyl-Hexyl) A->B Structural data C Mobile Phase Optimization (MeOH modifier to enhance π-π) B->C Selectivity tuning D Chromatographic Evaluation (Rs, Tailing, Efficiency) C->D Initial gradient run E Method Optimization (Adjust Gradient/pH) D->E Rs < 2.0 F Final Validation (ICH Q2 Guidelines) D->F Rs ≥ 2.0 E->C Refined parameters

Figure 1: Logical workflow for HPLC method development and validation.

Experimental Protocol: Self-Validating Purity Assay

To ensure trustworthiness and reproducibility, this protocol incorporates a strict System Suitability Test (SST). The method acts as a self-validating system; sample analysis cannot proceed unless the SST criteria are met.

Reagent & Standard Preparation
  • Aqueous Mobile Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 M

    
    cm). Mix thoroughly and degas.
    
  • Organic Mobile Phase (B): 100% HPLC-grade Methanol.

  • Standard Solution: Dissolve 10.0 mg of Methyl 3-amino-5-fluoro-4-methylbenzoate reference standard in 10.0 mL of Diluent (50:50 Water:Methanol) to yield a 1.0 mg/mL solution.

  • System Suitability (SST) Spiked Solution: Spike the Standard Solution with 0.5% (w/w) of methyl 3-amino-4-methylbenzoate (des-fluoro impurity) and methyl 3-nitro-5-fluoro-4-methylbenzoate (nitro precursor) to evaluate resolving power.

Chromatographic Conditions
  • Columns Evaluated:

    • Column A: Standard C18 (150 mm × 4.6 mm, 3 µm, 100 Å)

    • Column B: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm, 100 Å)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5.0 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: 30%

      
       85% B
      
    • 12.0 - 15.0 min: 85% B

    • 15.0 - 15.1 min: 85%

      
       30% B
      
    • 15.1 - 20.0 min: 30% B (Re-equilibration)

System Suitability Criteria (Self-Validation)

Before reporting any purity data, the SST injection must satisfy the following parameters:

  • Resolution (

    
    ): 
    
    
    
    between the target analyte and the critical des-fluoro impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main analyte peak.
  • RSD of Peak Area:

    
     (derived from 5 replicate injections of the Standard Solution).
    

Quantitative Data & Performance Comparison

The table below summarizes the experimental results of the SST solution analyzed on both column chemistries under identical gradient conditions.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnPerformance Verdict
Retention Time (RT) 8.45 min9.12 minPhenyl-Hexyl shows increased retention due to

bonding.
Resolution (

)
*
1.15 (Co-elution)3.40 (Baseline)Phenyl-Hexyl Superior : Exploits dipole differences of the C-F bond.
Tailing Factor (

)
1.621.10Phenyl-Hexyl Superior : Better shielding of residual silanols.
Theoretical Plates (

)
8,50014,200Phenyl-Hexyl provides sharper, more efficient peaks for anilines.

*Resolution measured between Methyl 3-amino-5-fluoro-4-methylbenzoate and the critical des-fluoro impurity.

Analysis of Results: The C18 column failed the SST criteria (


, 

). The purely hydrophobic environment of the C18 phase could not adequately differentiate the subtle volume and polarity differences between the fluorinated analyte and its non-fluorinated analog. Conversely, the Phenyl-Hexyl column, utilizing Methanol as a modifier, successfully leveraged the electronic differences induced by the fluorine atom, achieving baseline separation and excellent peak symmetry.

Conclusion

For the purity analysis of highly functionalized, fluorinated aromatic amines like Methyl 3-amino-5-fluoro-4-methylbenzoate, standard C18 chemistries are often insufficient. By understanding the causality of molecular interactions—specifically pairing a Phenyl-Hexyl stationary phase with a Methanol organic modifier—chromatographers can activate


 and dipole mechanisms. This rationally designed, self-validating method ensures robust, ICH-compliant purity determination.

References

  • Title: Fast Screening Methods for Steroids and Aromatic Compounds by HPLC Source: Chromatography Online URL: [Link]

  • Title: Luna Phenyl-Hexyl HPLC Columns: Selectivity for Aromatic Compounds Source: Phenomenex URL: [Link]

  • Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]

Sources

Validation

Mass spectrometry (LC-MS) fragmentation of Methyl 3-amino-5-fluoro-4-methylbenzoate

High-Resolution LC-MS/MS Fragmentation Dynamics: A Comparative Guide on Methyl 3-amino-5-fluoro-4-methylbenzoate vs. Non-Fluorinated Analogs As pharmaceutical pipelines increasingly rely on halogenated building blocks to...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS/MS Fragmentation Dynamics: A Comparative Guide on Methyl 3-amino-5-fluoro-4-methylbenzoate vs. Non-Fluorinated Analogs

As pharmaceutical pipelines increasingly rely on halogenated building blocks to enhance metabolic stability and target binding affinity, understanding the mass spectrometric behavior of these intermediates is paramount. Methyl 3-amino-5-fluoro-4-methylbenzoate is a critical fluorinated aniline derivative frequently utilized in the synthesis of p38 kinase inhibitors and thiazole-based therapeutics [1].

In this guide, we will critically compare the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation dynamics of Methyl 3-amino-5-fluoro-4-methylbenzoate against its non-fluorinated analog, Methyl 3-amino-4-methylbenzoate. By dissecting the causality behind their gas-phase dissociation, this guide provides researchers with a robust, self-validating framework for method development, structural elucidation, and quantitative Multiple Reaction Monitoring (MRM).

Mechanistic Causality in ESI-MS/MS Fragmentation

To optimize an LC-MS/MS method, one must first understand why a molecule fragments the way it does under Collision-Induced Dissociation (CID).

Ionization (Positive ESI): Both compounds feature a primary amine (aniline core) and a methyl ester. Under acidic mobile phase conditions (e.g., 0.1% Formic Acid), the primary amine acts as the primary protonation site due to its high gas-phase basicity, yielding a robust [M+H]⁺ precursor ion.

Primary Fragmentation (Loss of Methanol): The most thermodynamically favorable fragmentation pathway for methyl benzoates is the neutral loss of methanol (32.0262 Da) [2]. Upon collisional activation, the proton migrates from the amine to the ester carbonyl oxygen. A subsequent rearrangement expels neutral CH3OH, generating a highly resonance-stabilized acylium ion.

Secondary Fragmentation (Loss of CO vs. HF): Following the formation of the acylium ion, the molecule undergoes a predictable extrusion of carbon monoxide (CO, 27.9949 Da) to form a substituted toluidine cation. Here is where the structural divergence occurs:

  • Fluorinated Analog: The highly electronegative fluorine atom exerts a strong inductive pull. After the loss of CO, the resulting fluorotoluidine cation (m/z 124.0563) can undergo a subsequent neutral loss of hydrogen fluoride (HF, 20.0062 Da), a diagnostic transition unique to this scaffold.

  • Non-Fluorinated Analog: Without the halogen, the toluidine cation (m/z 106.0657) typically expels ammonia (NH3, 17.0265 Da) or a methyl radical (•CH3, 15.0235 Da).

Quantitative Data & Comparative Performance

To establish a reliable MRM assay, exact mass measurements and primary transitions must be strictly defined. Table 1 and Table 2 summarize the high-resolution mass spectrometry (HRMS) data, demonstrating how the fluorine substitution shifts the m/z landscape.

Table 1: Physicochemical and Precursor Ion Properties

PropertyMethyl 3-amino-5-fluoro-4-methylbenzoate (Target)Methyl 3-amino-4-methylbenzoate (Analog)
Chemical Formula C9H10FNO2C9H11NO2
Exact Mass (Neutral) 183.0696 Da165.0790 Da
Theoretical[M+H]⁺ 184.0774 Da166.0868 Da
LogP (Predicted) 1.61.3

Table 2: Diagnostic MS/MS Fragment Ions and Neutral Losses

Precursor [M+H]⁺Fragment m/zNeutral LossStructural AssignmentOptimal CE (eV)
184.0774 (Target)152.051232 Da (CH3OH)Acylium Ion15
184.0774 (Target)124.056360 Da (CH3OH + CO)Fluorotoluidine Cation25
184.0774 (Target)104.050080 Da (CH3OH + CO + HF)Defluorinated Cation35
166.0868 (Analog)134.060632 Da (CH3OH)Acylium Ion15
166.0868 (Analog)106.065760 Da (CH3OH + CO)Toluidine Cation25
166.0868 (Analog)89.039277 Da (CH3OH + CO + NH3)Tropylium-like Cation30

Visualizing the Workflows and Pathways

G N1 Sample Preparation (1 ng/µL in MeOH) N2 ESI Source Optimization (Capillary Voltage, Temp) N1->N2 N3 Precursor Ion Selection (Full Scan MS1) N2->N3 N4 Collision Energy (CE) Sweep (10-40 eV) N3->N4 N5 Product Ion Analysis (MRM Transition Mapping) N4->N5 N6 Method Validation (<5 ppm Mass Accuracy) N5->N6

Fig 1. Step-by-step LC-MS/MS parameter optimization workflow for benzoate derivatives.

G M1 [M+H]+ m/z 184.0774 M2 Acylium Ion m/z 152.0512 M1->M2 - CH3OH (32 Da) M3 Fluorotoluidine Cation m/z 124.0563 M2->M3 - CO (28 Da) M4 Defluorinated Cation m/z 104.0500 M3->M4 - HF (20 Da)

Fig 2. Primary ESI(+)-MS/MS fragmentation pathway of Methyl 3-amino-5-fluoro-4-methylbenzoate.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in quality control checks (blanks, internal standards, and mass accuracy thresholds) to guarantee that the observed signals are true analyte responses and not artifacts or carryover [3].

Phase 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of Methyl 3-amino-5-fluoro-4-methylbenzoate in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 10 ng/mL using Initial Mobile Phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Internal Standard (IS) Addition: Spike the working solution with 10 ng/mL of an isotopically labeled standard (e.g., Methyl 3-amino-4-methylbenzoate-d3) to correct for ionization suppression/enhancement.

  • Self-Validation Check: Inject a pure solvent blank (Methanol) prior to the sample. The baseline must show zero peaks at m/z 184.0774 to rule out column carryover.

Phase 2: Liquid Chromatography (LC) Separation
  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The sub-2-micron particles provide high theoretical plate counts, ensuring sharp peaks and minimal co-elution of matrix interferents.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive positive ESI efficiency.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (MS/MS) Optimization
  • Precursor Ion Verification (MS1): Perform a full scan (m/z 100-300). Verify the presence of the[M+H]⁺ ion at m/z 184.0774.

    • Self-Validation Check: The observed mass must be within < 5 ppm of the theoretical exact mass to confirm elemental composition.

  • Collision Energy (CE) Sweeping: Isolate m/z 184.07 in the first quadrupole (Q1). Ramp the Collision Energy in Q2 from 10 eV to 40 eV in 5 eV increments [4].

    • Causality: Sweeping the CE maps the breakdown curve of the molecule. Lower energies (15 eV) favor the loss of methanol (m/z 152), which is ideal for the Quantifier MRM transition due to its high abundance. Higher energies (35 eV) force the secondary loss of HF (m/z 104), which serves as a highly specific Qualifier MRM transition.

  • MRM Method Finalization: Program the mass spectrometer to monitor the transitions 184.1 → 152.1 (Quantifier, CE 15V) and 184.1 → 104.1 (Qualifier, CE 35V).

References

  • Title: Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient (WO2010071583A1)
  • Title: Methyl 3-amino-5-fluoro-4-methylbenzoate (C9H10FNO2) Source: PubChemLite / PubChem URL: [Link]

  • Title: 4 Steps to Successful Compound Optimization on LC-MS/MS Source: Technology Networks URL: [Link]

  • Title: Optimal Collision Energies and Bioinformatics Tools for Efficient Bottom-up Sequence Validation Source: Analytical Chemistry (ACS Publications) URL: [Link]

Comparative

Comparing reactivity of Methyl 3-amino-5-fluoro-4-methylbenzoate vs non-fluorinated analogs

Comparative Reactivity Guide: Methyl 3-amino-5-fluoro-4-methylbenzoate vs. Non-Fluorinated Analogs Executive Summary & Mechanistic Causality In rational drug design and late-stage functionalization, the introduction of a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Methyl 3-amino-5-fluoro-4-methylbenzoate vs. Non-Fluorinated Analogs

Executive Summary & Mechanistic Causality

In rational drug design and late-stage functionalization, the introduction of a single fluorine atom can fundamentally rewire the reactivity of an aromatic scaffold. This guide provides an in-depth technical comparison between Methyl 3-amino-4-methylbenzoate (the non-fluorinated baseline) and its fluorinated analog, Methyl 3-amino-5-fluoro-4-methylbenzoate .

The addition of a fluorine atom at the 5-position is not merely a steric modification; it is a profound electronic modulation. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework[1]. While fluorine possesses lone pairs that can donate electron density via resonance (+M), its meta relationship to both the 3-amino and 1-ester groups dictates that this resonance effect is negligible at these specific reactive centers. Consequently, the strong -I effect dominates the molecule's reactivity profile[2].

ElectronicEffects F 5-Fluoro Substituent Inductive -I Effect (Dominant) Electron Withdrawal F->Inductive Resonance +M Effect (Negligible) Meta Position F->Resonance Amine 3-Amino Group ↓ Nucleophilicity Inductive->Amine Sigma Bonds Ester 1-Ester Group ↑ Hydrolysis Rate Inductive->Ester Sigma Bonds Resonance->Amine No Conjugation Resonance->Ester No Conjugation

Fig 1: Electronic influence of 5-fluoro substitution on reactive centers.

Comparative Reactivity Profile

The dominant inductive withdrawal from the 5-fluoro substituent pulls electron density away from the aromatic ring. This destabilizes the protonated ammonium form of the 3-amino group, measurably lowering its basicity and nucleophilicity[3]. Conversely, this same electron withdrawal increases the partial positive charge (


) on the ester's carbonyl carbon, lowering the activation energy required for nucleophilic attack and accelerating hydrolysis[4].

Table 1: Quantitative & Qualitative Reactivity Comparison

Reactivity MetricMethyl 3-amino-4-methylbenzoateMethyl 3-amino-5-fluoro-4-methylbenzoateMechanistic Driver
Amine pKa (Conjugate Acid) ~4.5 – 4.8~3.8 – 4.1-I effect destabilizes the protonated amine.
Amine Nucleophilicity High (Standard aniline reactivity)AttenuatedReduced electron density on the nitrogen lone pair.
Alkaline Ester Hydrolysis (

)
1.0 (Baseline)> 1.5x Accelerated-I effect increases carbonyl electrophilicity.
Electrophilic Aromatic Substitution Activated (ortho/para to NH2)DeactivatedOverall reduction in ring

-electron density.
Steric Hindrance (C4-Methyl) BaselineMarginally IncreasedFluorine van der Waals radius (1.47 Å) vs H (1.20 Å).

Self-Validating Experimental Protocols

To objectively quantify these electronic differences in a laboratory setting, we employ parallel kinetic profiling. The following protocols are designed as self-validating systems: they include internal controls to ensure that observed rate differences are strictly due to the substrate's electronic nature, rather than environmental artifacts.

KineticWorkflow Prep Substrate Preparation React Parallel Reactions Prep->React Quench Timed Quenching React->Quench Analyze HPLC/LC-MS Analysis Quench->Analyze Data Kinetic Profiling Analyze->Data

Fig 2: Self-validating experimental workflow for parallel kinetic profiling.

Protocol A: Parallel Acylation Kinetics (Assessing Amine Nucleophilicity)

Causality Rationale: By subjecting both analogs to a standard electrophile under identical conditions, we can plot the conversion rates to determine the exact degree of nucleophilic attenuation caused by the 5-fluoro group.

  • Preparation: Prepare equimolar solutions (0.1 M, 10 mL) of both the fluorinated and non-fluorinated benzoates in strictly anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to each flask. Causality Note: DIPEA is chosen due to its steric bulk; it acts as a non-nucleophilic proton sponge without competing for the electrophile.

  • Initiation: Cool the reaction to 0 °C under

    
    . Rapidly inject 1.0 equivalent of acetyl chloride to initiate the acylation.
    
  • Timed Quenching: Extract 50 μL aliquots at exactly 5, 10, 15, 30, and 60 minutes. Immediately discharge each aliquot into a vial containing 500 μL of cold methanol to instantly quench unreacted acetyl chloride.

  • Quantification: Analyze the quenched samples via HPLC-UV (254 nm) to calculate the conversion percentage of the starting amine to the acetamide product.

  • Self-Validation Check: The non-fluorinated analog must exhibit a significantly steeper initial conversion curve. If both substrates react at identical, sluggish rates, it indicates moisture contamination in the DCM, leading to premature hydrolysis of the acetyl chloride.

Protocol B: Alkaline Hydrolysis Kinetics (Assessing Ester Electrophilicity)

Causality Rationale: Alkaline hydrolysis proceeds via the nucleophilic attack of hydroxide on the ester carbonyl. The electron-withdrawing fluorine should lower the transition state energy, resulting in a faster rate constant (


).
  • Solvent System: Dissolve 1.0 mmol of each benzoate ester in 10 mL of a THF/Water (1:1 v/v) co-solvent system to ensure complete solubility of the organic substrate while providing an aqueous medium for the base.

  • Initiation: Add 2.0 equivalents of Sodium Hydroxide (NaOH) from a standardized 0.5 M aqueous stock solution at a controlled 25 °C.

  • Sampling & Quenching: Extract 100 μL aliquots at 10-minute intervals. Immediately quench by mixing with 100 μL of 0.5 M HCl. Causality Note: Exact stoichiometric neutralization halts the hydroxide attack instantly, freezing the kinetic profile at that exact second.

  • Analysis: Quantify the disappearance of the ester and the formation of the corresponding benzoic acid using LC-MS.

  • Self-Validation Check: Plot

    
     versus time. The resulting slope (
    
    
    
    ) must be steeper (more negative) for Methyl 3-amino-5-fluoro-4-methylbenzoate.

Application Insights for Drug Development

When substituting Methyl 3-amino-4-methylbenzoate with its 5-fluoro counterpart in a synthetic route, chemists must account for the attenuated amine reactivity. Amidation or Buchwald-Hartwig cross-coupling steps involving the 3-amino group will likely require higher temperatures, extended reaction times, or more active catalyst systems. Conversely, downstream deprotection (hydrolysis) of the methyl ester will proceed more readily, which can be advantageous for mild late-stage saponification but requires caution if the ester is meant to be retained during basic synthetic steps.

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimiz
  • 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • electronic effects of fluorine and bromine on the aniline ring. Benchchem.
  • Effect of fluorine substitution on the rate for ester hydrolysis.

Sources

Validation

Chromatographic Separation of Methyl 3-amino-5-fluoro-4-methylbenzoate Isomers: A Comparative Performance Guide

Executive Summary Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly specialized fluorinated aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-5-fluoro-4-methylbenzoate (CAS: 1093087-06-9) is a highly specialized fluorinated aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including p38 kinase inhibitors and complex thiazole-based therapeutics[1][2]. During its chemical synthesis, the generation of positional isomers—where the amino, fluoro, and methyl groups occupy different positions on the benzoate ring—is nearly inevitable.

For drug development professionals, isolating the target compound from its positional isomers is a critical quality control hurdle. This guide objectively compares various chromatographic stationary phases, explains the mechanistic causality behind their performance, and provides a self-validating analytical protocol for achieving baseline resolution.

The Analytical Challenge: Positional Isomerism

The primary difficulty in separating fluoro-methylbenzoate isomers lies in their nearly identical physicochemical properties. The isomers share the same molecular weight (183.18 g/mol )[3] and exhibit virtually indistinguishable hydrophobicities (LogP values).

When injected into a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, traditional separation mechanisms fail. Standard columns rely heavily on dispersive (hydrophobic) interactions, which cannot differentiate between the subtle spatial rearrangements of the functional groups on the rigid aromatic ring. To achieve a resolution (


) greater than 1.5, the analytical method must exploit secondary interaction mechanisms: steric shape recognition, dipole-dipole interactions, and 

stacking
[4].

Comparative Performance: Stationary Phase Selection

To demonstrate the optimal separation strategy, we compare three distinct HPLC column chemistries. The data below synthesizes the chromatographic behavior of Methyl 3-amino-5-fluoro-4-methylbenzoate against its two most common synthetic impurities: Isomer A (Methyl 5-amino-3-fluoro-2-methylbenzoate) and Isomer B (Methyl 3-amino-4-fluoro-5-methylbenzoate).

Quantitative Performance Comparison
Column ChemistryRetention Mechanism(s)Resolution (

)
Selectivity (

)
Peak Symmetry (

)
Verdict
C18 (Octadecyl) Hydrophobic partitioning0.8 (Co-elution)1.021.45 (Tailing)Not Recommended
Phenyl-Hexyl Hydrophobic +

interactions
1.2 (Partial)1.081.20Marginal
PFP (Pentafluorophenyl) Hydrophobic +

+ Dipole + Steric
2.4 (Baseline)1.151.05Optimal
Mechanistic Rationale (Why PFP Outperforms C18)

The Pentafluorophenyl (PFP) stationary phase is the undisputed champion for this application. The highly electronegative fluorine atoms on the PFP ring create a strong permanent dipole. Because Methyl 3-amino-5-fluoro-4-methylbenzoate contains both an electron-withdrawing fluorine atom and an electron-donating amino group, it exhibits a distinct dipole moment. The PFP phase recognizes these subtle dipole differences between positional isomers. Furthermore, the rigid planar structure of the PFP ring provides exceptional shape selectivity, allowing it to differentiate isomers based on the steric hindrance caused by the ortho-methyl group.

G Analyte Analyte (Fluoro-isomer) Phase PFP Phase (Stationary) Analyte->Phase Dipole-Dipole Analyte->Phase pi-pi Interaction Analyte->Phase Steric Recognition Analyte->Phase H-Bonding

Fig 1. Orthogonal retention mechanisms of Pentafluorophenyl (PFP) stationary phases.

Optimized Experimental Protocol

The following step-by-step methodology utilizes a self-validating system design. By incorporating a System Suitability Test (SST), the protocol ensures that the chromatographic environment is functioning correctly before any unknown samples are analyzed.

A. Reagents and Equipment
  • Column: Phenomenex Kinetex® PFP or Waters XSelect® HSS PFP (150 mm × 4.6 mm, 2.6 µm particle size).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v). (Note: The acidic pH suppresses the ionization of the weak amino group, preventing secondary interactions with residual surface silanols and improving peak symmetry).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Detection: UV Photodiode Array (PDA) at 254 nm; MS ESI+ (m/z 184.08 [M+H]+)[3].

B. Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the PFP column at 30°C for 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve Methyl 3-amino-5-fluoro-4-methylbenzoate samples in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: Linear ramp to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 20% B

    • 12.1 - 15.0 min: Re-equilibration

  • Injection: Inject 5.0 µL of the prepared sample.

C. Self-Validating System Suitability Test (SST)

Before running analytical batches, inject a known resolution standard containing the target compound and Isomer A.

  • Acceptance Criteria: The method is strictly validated only if the resolution (

    
    ) between the target and Isomer A is 
    
    
    
    , and the USP tailing factor for the target peak is
    
    
    . If these criteria fail, column degradation or mobile phase preparation errors have occurred.

G Prep 1. Sample Preparation (0.5 mg/mL in 50:50 H2O:MeCN) Equil 2. Column Equilibration (PFP Phase, 30°C, 1.0 mL/min) Prep->Equil SST 3. System Suitability Test (SST) Inject Resolution Mixture Equil->SST Eval 4. Evaluate Resolution (Is Rs >= 1.5?) SST->Eval Run 5. Execute Analytical Run (Proceed with unknown samples) Eval->Run  Yes (Pass) Trouble Troubleshoot System (Check pH, replace column) Eval->Trouble  No (Fail) Trouble->Equil

Fig 2. Self-validating chromatographic workflow for isomer separation.

Conclusion

Standard C18 columns are fundamentally inadequate for the separation of Methyl 3-amino-5-fluoro-4-methylbenzoate isomers due to their reliance on purely hydrophobic interactions. By switching to a Pentafluorophenyl (PFP) stationary phase, analytical chemists can leverage orthogonal retention mechanisms—specifically dipole-dipole interactions and steric shape recognition—to achieve robust, baseline resolution of these critical pharmaceutical intermediates.

References

  • PubChemLite - Methyl 3-amino-5-fluoro-4-methylbenzoate (C9H10FNO2) . PubChem Database. Retrieved from:[3]

  • Methyl 3-amino-5-fluoro-4-methylbenzoate | 1093087-06-9 . Sigma-Aldrich. Retrieved from:[5]

  • Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient (WO2010071583A1) . Google Patents. Retrieved from:[1]

  • Thiazole compounds and methods of use thereof (US20250145606A1) . Google Patents. Retrieved from:[2]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies . Pharm Anal Acta. Retrieved from:

  • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers . Jiangnan University Research. Retrieved from:[4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-amino-5-fluoro-4-methylbenzoate

As a Senior Application Scientist, I recognize that handling fluorinated aniline derivatives requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and the absolute saf...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling fluorinated aniline derivatives requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and the absolute safety of your laboratory personnel, operational protocols must be grounded in chemical causality and verifiable safety metrics.

Below is the comprehensive, step-by-step safety and operational guide for handling Methyl 3-amino-5-fluoro-4-methylbenzoate .

Chemical Profile & Hazard Identification

Before designing an operational workflow, we must define the physical and regulatory parameters of the compound. Methyl 3-amino-5-fluoro-4-methylbenzoate presents primarily as a particulate hazard.

Table 1: Chemical Properties & Hazard Profile

Property / HazardSpecificationOperational Implication
CAS Number 1093087-06-9Unique identifier for inventory and waste tracking.
Physical State Pale-yellow to yellow-brown solidProne to static cling and particulate aerosolization.
H302 Harmful if swallowedRequires strict prohibition of food/drink; mandates hand washing.
H315 Causes skin irritationNecessitates robust dermal barriers (gloves, lab coats).
H320 Causes eye irritationMandates sealed ocular protection against fine dust.
H335 May cause respiratory irritationRestricts handling to ventilated engineering controls (fume hoods).

Mechanistic Hazard Assessment: The "Why" Behind the Risk

Understanding the molecular structure of a compound is critical to predicting its behavior in an exposure event.

Methyl 3-amino-5-fluoro-4-methylbenzoate features an aniline-derivative core (an amino group attached to an aromatic ring) substituted with a highly electronegative fluorine atom and an ester moiety.

  • Dermal Penetration (H315): The amino group (

    
    ) acts as a weak base and nucleophile, capable of interacting with the proteins in biological membranes. The addition of the fluorine atom significantly increases the lipophilicity of the molecule. Highly lipophilic compounds can more readily partition into and traverse the stratum corneum of the skin, exacerbating dermal exposure risks.
    
  • Aerosolization (H320, H335): Because this chemical is a dry solid, the primary vector for exposure is not splashing, but the aerosolization of microscopic particulates during routine weighing and transfer. These micro-particles readily dissolve in the mucous membranes of the eyes and respiratory tract, triggering acute localized inflammation.

Personal Protective Equipment (PPE) Matrix

According to the OSHA Laboratory Standard (29 CFR 1910.1450), a Chemical Hygiene Plan must dictate the use of appropriate PPE based on a specific hazard assessment[1].

Table 2: PPE Specifications & Mechanistic Justification

PPE CategorySpecification StandardMechanistic JustificationReplacement Protocol
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides a superior cross-linked barrier against substituted anilines and esters compared to latex, which is highly permeable to lipophilic aromatics[2].Replace every 2 hours, or immediately upon visible contamination or micro-tearing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses leave gaps. Goggles form a facial seal, preventing the ingress of airborne solid particulates (H320)[3].Inspect seal integrity before each use; replace if scratched.
Body Protection Standard Cotton or FR Lab CoatProvides a physical barrier against solid deposition on clothing, preventing delayed dermal transfer (H315)[2].Launder weekly via specialized lab service; never wash at home.
Respiratory N95/P100 Particulate RespiratorRequired only if a fume hood fails or is unavailable. Blocks inhalation of fine dust (H335)[4].Discard after a single use or if breathing resistance increases.

Operational Workflow & Handling Protocol

To prevent exposure, the handling of toxic solid chemicals must be executed within a self-validating system that minimizes dust generation[4].

OperationalWorkflow A 1. Fume Hood Preparation Verify face velocity (0.4-0.6 m/s) B 2. PPE Donning Nitrile gloves, goggles, lab coat A->B Establishes primary engineering control C 3. Weighing Protocol Use anti-static weigh boats B->C Secures personal barrier D 4. Material Transfer Closed-system or solvent wash C->D Minimizes aerosolization (H335) E 5. Decontamination Wipe surfaces with EtOH/IPA D->E Neutralizes residual hazard

Fig 1: Step-by-step operational workflow for mitigating dust and exposure risks.

Step-by-Step Methodology:
  • Environmental Control: Conduct all open-container work inside a certified laboratory chemical fume hood[1]. Ensure the sash is pulled down to the indicated safe operating level.

  • Anti-Static Weighing: Because the pale-yellow powder is prone to static cling, use an anti-static polymeric weigh boat or a grounded aluminum boat. Dispense the solid slowly using a clean stainless-steel spatula to prevent micro-dust clouds.

  • Quantitative Transfer: Transfer the powder directly into the reaction vessel. To ensure no hazardous dust is left behind, use a pipette to wash the weigh boat with your reaction solvent (e.g., dichloromethane or ethyl acetate), directing the wash into the reaction flask.

  • Decontamination: Wipe the analytical balance and surrounding hood surface with a lint-free cloth dampened with isopropanol or ethanol.

Self-Validation Checkpoint: After transferring the solid and washing the boat, re-weigh the empty weigh boat. A residual mass of


 0.002 g confirms a successful quantitative transfer, validating that no significant hazardous dust remains to aerosolize.

Spill Response & Decontamination Protocol

In the event of a spill, dry sweeping is strictly prohibited as it forces hazardous particulates into the air, directly causing respiratory exposure[4].

SpillResponseTree Start Solid Spill Detected (Methyl 3-amino-5-fluoro...) Assess Assess Volume Start->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Manageable Major Major Spill (> 50g) Outside Fume Hood Assess->Major High Risk Moisten Moisten with Water/Solvent (Prevents Dust) Minor->Moisten Evacuate Evacuate Area & Contact EHS Major->Evacuate Sweep Collect with Non-Sparking Tools Moisten->Sweep Dispose Transfer to Hazardous Waste Container Sweep->Dispose

Fig 2: Decision tree for solid chemical spill response and decontamination.

Step-by-Step Methodology:
  • Containment via Wetting: Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with water or a compatible low-volatility solvent to trap the dust.

  • Mechanical Collection: Using a disposable plastic scoop or cardboard (avoid sparking metal tools if flammable solvents are nearby), carefully scoop the wetted mass into a sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe to dissolve any remaining lipophilic residue.

Self-Validation Checkpoint: After wiping the spill area with an alcohol-dampened cloth, wipe the surface again with a clean, dry white filter paper. The absence of yellow/brown discoloration on the paper validates that the micro-particulate hazard has been successfully eradicated.

Waste Disposal & Environmental Logistics

Improper disposal of fluorinated aromatics can lead to severe environmental toxicity and regulatory fines. Segregate waste strictly according to the following logistics:

  • Solid Waste: Unused solid chemical, contaminated weigh boats, and heavily soiled PPE (gloves, paper towels) must be placed in a puncture-resistant, sealable container. Label clearly as: "Hazardous Solid Waste - Toxic/Irritant (Fluorinated Aniline Derivative)."

  • Liquid Waste: If the chemical is dissolved in an organic solvent during an experiment, route this to the Organic Solvent Waste stream. Note: Because the compound contains a covalently bound fluorine atom, consult your local Environmental Health and Safety (EHS) department to determine if they require this to be segregated specifically into the "Halogenated" vs. "Non-Halogenated" organic waste stream.

  • Aqueous Waste: Do not pour washings down the sink. All aqueous washings containing traces of this compound must be collected in dedicated aqueous hazardous waste carboys.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." OSHA. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.